Product packaging for Magnesium citrate dibasic, anhydrous(Magnesium content = 10.8-11.8%)(Cat. No.:CAS No. 144-23-0)

Magnesium citrate dibasic, anhydrous(Magnesium content = 10.8-11.8%)

Cat. No.: B086527
CAS No.: 144-23-0
M. Wt: 216.43 g/mol
InChI Key: ROYPGAQNKYWYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Magnesium Citrate (B86180) Dibasic in Modern Chemistry

In contemporary chemical research, magnesium citrate dibasic holds significance as a versatile metal-organic compound. wikipedia.org Its importance stems from its well-defined composition and its role as a readily available source of both magnesium ions and citrate ligands. The synthesis of magnesium citrate dibasic is a straightforward acid-base reaction, typically involving the neutralization of citric acid with a magnesium base such as magnesium oxide or magnesium carbonate under controlled conditions. chemicalbook.comresearchgate.net This accessibility makes it a valuable starting material and reagent in various chemical disciplines. The citrate ligand, being a polydentate carboxylate, can form stable chelate complexes, which is a key aspect of its chemical behavior and utility.

Scope and Focus of Current Academic Inquiry

Current research on magnesium citrate dibasic extends beyond its basic characterization into several advanced areas of chemical science. A significant focus is on its application in materials science as a precursor for the synthesis of novel nanomaterials. For instance, the thermal decomposition (thermolysis) of magnesium citrate has been demonstrated as a viable method for producing nanocrystalline magnesium oxide. researchgate.net This process allows for the formation of magnesium oxide with controlled grain sizes, a critical parameter for its catalytic and electronic properties. researchgate.net

Another area of active investigation is its use as a self-templating agent in the creation of porous materials. During the carbonization process, magnesium citrate decomposes to form magnesium oxide nanoparticles that act as a template, leading to the generation of mesoporous carbon materials with high specific surface areas and ordered pore structures. researchgate.net In polymer chemistry, research has explored the use of initiated Chemical Vapor Deposition (iCVD) to create thin polymer films on magnesium citrate powder, highlighting its role as a substrate in advanced coating technologies. researchgate.net Furthermore, its function as a pH buffering agent is utilized in laboratory settings to maintain stable conditions in biochemical assays. chemimpex.com

Interdisciplinary Relevance within Chemical Sciences

The applications and study of magnesium citrate dibasic demonstrate its interdisciplinary relevance across various branches of chemistry.

Materials Science : It serves as a key precursor for synthesizing high-value materials like nanocrystalline magnesium oxide and as a template for mesoporous carbons, which have applications in catalysis and energy storage. researchgate.net Its use as a substrate for polymer coatings also falls within this domain. researchgate.net

Coordination Chemistry : The interaction between the magnesium ion and the multidentate citrate ligand is of fundamental interest. Studies on its crystal structure, often in hydrated forms like the decahydrate, provide insights into magnesium's coordination preferences and the formation of polynuclear complexes. mdpi.com

Analytical Chemistry : Its capacity to act as a buffering agent makes it a useful component in various analytical and biochemical testing protocols where pH control is critical. chemimpex.com

Nanotechnology : The citrate ion is a well-known stabilizing agent in the synthesis of metallic nanoparticles, such as gold nanoparticles. rsc.org While trisodium (B8492382) citrate is more commonly cited for this purpose, the underlying principle of citrate-capping is directly relevant to the chemistry of magnesium citrate dibasic. rsc.org

Data Tables

Table 1: Chemical and Physical Properties of Magnesium Citrate Dibasic (Anhydrous)

PropertyValueSource(s)
IUPAC Name magnesium;3-carboxy-3-hydroxypentanedioate nih.gov
CAS Number 144-23-0 nih.gov
Molecular Formula C₆H₆MgO₇ nih.gov
Molecular Weight 214.41 g/mol nih.gov
Appearance White or almost white hygroscopic powder scbt.com
Solubility Soluble in water, slightly soluble in water (hydrate form), practically insoluble in ethanol (B145695) fishersci.bemagnesia.de

Table 2: Selected Research Findings Involving Magnesium Citrate Dibasic

Research AreaApplication/FindingKey OutcomeSource(s)
Materials Synthesis Precursor for Nanocrystalline MgOThermal decomposition of magnesium citrate (specifically Mg₃(C₆H₅O₇)₂·10H₂O) yields nanocrystalline magnesium oxide with grain sizes of 7–23 nm. researchgate.net
Porous Materials Self-Templating AgentUsed to prepare mesoporous carbon materials; the in-situ formation of MgO nanoparticles during carbonization creates a porous structure. researchgate.net
Polymer Chemistry Substrate for Polymer CoatingEncapsulated with thin polymer films using initiated Chemical Vapor Deposition (iCVD) to modify surface properties. researchgate.net
Biochemical Research Buffering AgentEmployed in laboratory assays to stabilize pH due to its buffering capacity. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8MgO7 B086527 Magnesium citrate dibasic, anhydrous(Magnesium content = 10.8-11.8%) CAS No. 144-23-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

... The NK(2), and to a lesser extent the NK(1), receptors have been shown to be involved with citric acid-induced bronchoconstriction in the guinea pig, which is in part mediated by endogenously released bradykinin. Tachykinins and bradykinin could also modulate citric acid-induced bronchoconstriction. ... Bronchoconstriction induced by citric acid inhalation in the guinea pig, mainly caused by the tachykinin NK(2) receptor, is counteracted by bronchoprotective NO after activation of bradykinin B(2) and tachykinin NK(1) receptors in airway epithelium.
... A concentration of 47.6 mmol/L of citric acid (pH 2.3) in water led to total cell death within three minutes of incubation /with gingival fibroblasts (GF)/. Media containing 23.8 mmol/L and 47.6 mmol/L of citric acid exerted strong cytotoxicity (47 to 90 per cent of cell death) and inhibited protein synthesis (IC50 = 0.28 per cent) of GF within three hours of incubation. Incubation of cells in a medium containing 11.9 mmol/L of citric acid also suppressed the attachment and spreading of fibroblasts on culture plates and Type I collagen, with 58 per cent and 22 per cent of inhibition, respectively. Culture medium supplemented with 11.9, 23.8 and 47.6 mmol/L of citric acid also led to extracellular acidosis by decreasing the pH value from 7.5 to 6.3, 5.2 and 3.8, respectively.
Inhalation of citric acid (CA) causes airway constriction and coughing. To investigate the role of mast cells in CA-induced airway constriction and cough, three experiments using guinea pigs were carried out. In the first experiment, /the authors/ used compound 48/80 to deplete mast cells, cromolyn sodium to stabilize mast cells, MK-886 to inhibit synthesis of leukotrienes, pyrilamine to antagonize histamine H1 receptor, methysergide to antagonize serotonin receptor, and indomethacin to inhibit cyclooxygenase. In the second experiment, compound 48/80-pretreated animals were divided into 2 parts;  the first one was used to test the role of exogenous leukotriene (LT) C4, while the second one to test the role of exogenous histamine. Decreases in respiratory compliance (Crs) and forced expiratory volume in 0.1 sec (FEV0.1) were used as indicators for airway constriction in anesthetized guinea pigs. CA-induced cough was recorded for 12 min using a barometric body plethysmograph in conscious animals. In the third experiment, the activation of mast cells upon CA inhalation was investigated by determining lung tissue or arterial plasma histamine concentration in animals. Exposure to CA induced marked airway constriction and increase in cough number. Compound 48/80, cromolyn sodium, MK-886 and pyrilamine, but not indomethacin or methysergide, significantly attenuated CA-induced airway constriction and cough. Injection of LTC4 or histamine caused a significant increase in CA-induced airway constriction and cough in compound 48/80-pretreated animals. In addition, CA inhalation caused significant increase in lung tissue and plasma histamine concentrations, which were blocked by compound 48/80 pretreatment. These results suggest that mast cells play an important role in CA aerosol inhalation-induced airway constriction and cough via perhaps mediators including LTs and histamine.

CAS No.

144-23-0

Molecular Formula

C6H8MgO7

Molecular Weight

216.43 g/mol

IUPAC Name

magnesium;2-(carboxymethyl)-2-hydroxybutanedioate

InChI

InChI=1S/C6H8O7.Mg/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);

InChI Key

ROYPGAQNKYWYDI-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2]

boiling_point

Decomposes (NTP, 1992)
Decomposes

Color/Form

Crystals;  monoclinic holohedra;  crystallizes from hot concentrated aqueous solution
Colorless, translucent crystals or powder
Rhombic crystals from water with 1 mol of water of crystallization

density

1.54 at 68 °F (USCG, 1999) - Denser than water;  will sink
1.665 g/cu cm at 20 °C
BULK DENSITY: 56.2 LB/CU FT;  HEAT OF SOLN: -3.9 KCAL/MOLE;  BUFFERING INDEX: 2.46;  STD FREE ENERGY OF ANION FORMATION: -278.8 KCAL FOR AQ SOLN @ 25 °C
Density: 1.542 g/cu cm /Citric acid monohydrate/
White, odorless crystals, granules or powder;  cool, saline taste. Stable in air, becomes anhydrous at 150 °C. Density: 1.814. Soluble in 3 parts water, 0.6 parts boiling water. Insoluble in alcohol. The aqueous solution is slightly alkaline to litmus. pH about 8 /Sodium citrate dihydrate/

flash_point

100 °C

melting_point

307 °F (anhydrous) (NTP, 1992)
153 °C

Other CAS No.

7779-25-1
144-23-0

physical_description

Citric acid appears as colorless, odorless crystals with an acid taste. Denser than water. (USCG, 1999)
Pellets or Large Crystals;  NKRA;  Other Solid;  Pellets or Large Crystals, Liquid;  Liquid;  Dry Powder;  Dry Powder, Pellets or Large Crystals;  Dry Powder, Liquid;  Liquid, Other Solid
Citric acid is a white or colourless, odourless, crystalline solid, having a strongly acid taste. The monohydrate effloresces in dry air
Colorless and odorless crystals , it has an acid taste;  [CAMEO] Deliquescent;  [CHEMINFO]
Green to blue crystals or powder;  [MSDSonline]
Solid
COLOURLESS CRYSTALS.
White or colourless, odourless, crystalline solid. Monohydrate effloresces in dry ai

Pictograms

Irritant

Related CAS

141633-96-7

solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
Very soluble in water;  freely soluble in ethanol;  soluble in ether
In water, 3.83X10+5 mg/L at 25 °C
Solubility in water: 54.0% w/w at 10 °C;  59.2% at 20 °C;  64.3% at 30 °C;  68.6% at 40 °C;  70.9% at 50 °C;  73.5% at 60 °C;  76.2% at 70 °C;  78.8% at 80 °C;  81.4% at 90 °C;  84.0% at 100 °C
Very soluble in ethanol;  soluble in ether, ethyl acetate;  insoluble in benzene, chloroform
592.0 mg/mL
Solubility in water, g/100ml at 20 °C: 59
Very soluble in water, slightly soluble in ether
Freely soluble (in ethanol)

Synonyms

magnesium citrate
Mg citrate

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Magnesium Citrate Dibasic

Laboratory-Scale Synthesis Protocols

In a laboratory setting, the synthesis of magnesium citrate (B86180) dibasic prioritizes precision and control over reaction variables to ensure the formation of the correct salt and to minimize impurities.

The common laboratory routes involve the neutralization of citric acid with magnesium-containing bases, primarily magnesium carbonate (MgCO₃) or magnesium hydroxide (B78521) (Mg(OH)₂). meixi-mgo.combrainly.com

Magnesium Carbonate Pathway: This reaction involves dissolving citric acid in an aqueous solution and gradually adding magnesium carbonate. The reaction proceeds as an acid-base neutralization, producing magnesium citrate dibasic, water, and carbon dioxide gas. reddit.com A typical protocol involves dissolving citric acid in water, followed by the addition of the magnesium precursor. nih.gov The effervescence from the release of CO₂ is a characteristic of this pathway.

Chemical Equation: MgCO₃ + C₆H₈O₇ → Mg(C₆H₆O₇) + H₂O + CO₂

Magnesium Hydroxide Pathway: Similar to the carbonate route, this pathway is a neutralization reaction where magnesium hydroxide reacts with citric acid to form the salt and water. brainly.com This method avoids the effervescence associated with the carbonate precursor. A described synthesis method involves the use of both magnesium carbonate and magnesium hydroxide in a sequential addition to a citric acid solution.

Chemical Equation: Mg(OH)₂ + C₆H₈O₇ → Mg(C₆H₆O₇) + 2H₂O

Table 1: Comparison of Laboratory-Scale Precursors

PrecursorReaction TypeByproductsKey Observation
Magnesium CarbonateAcid-Base NeutralizationWater (H₂O), Carbon Dioxide (CO₂)Effervescence
Magnesium HydroxideAcid-Base NeutralizationWater (H₂O)No gas evolution

Achieving the correct 1:1 stoichiometry for dibasic magnesium citrate is critical to prevent the formation of other salts, such as trimagnesium dicitrate. This requires careful control over several parameters.

pH Monitoring: The pH of the reaction mixture is a crucial control point. The pH is typically maintained in a range of 5 to 8. meixi-mgo.com For high precision, a narrower pH range of 6.8 to 7.2 is recommended to prevent the formation of tribasic salts. The gradual addition of the magnesium precursor is essential for continuous and accurate pH monitoring.

Temperature Control: The reaction is often carried out at an elevated temperature to ensure the complete dissolution of reactants and to facilitate the reaction. A common reaction temperature is approximately 70°C. meixi-mgo.com

Molar Ratios: The stoichiometry of the reactants is carefully calculated and measured to favor the formation of the dibasic salt. One laboratory synthesis protocol describes dissolving 10.0 mmol of citric acid monohydrate and reacting it with 10.0 mmol of magnesium carbonate to yield magnesium hydrogen citrate dihydrate. nih.gov

Once the reaction is complete, the isolation of solid magnesium citrate dibasic is achieved through crystallization.

Cooling Crystallization: The most common method involves cooling the reaction solution, which reduces the solubility of the magnesium citrate and induces the formation of crystals. meixi-mgo.comgoogle.com

Washing: After crystallization, the product is typically washed to remove any unreacted starting materials or soluble impurities. Hot deionized water is often used for this washing step. meixi-mgo.com

Hydrate (B1144303) Formation: Magnesium citrate can crystallize with varying amounts of water, forming different hydrates. mdpi.com Magnesium hydrogen citrate dihydrate, Mg(HC₆H₅O₇)(H₂O)₂, is one form that has been synthesized and characterized. nih.gov The pentahydrate form is also known and is soluble in about five parts of water when freshly prepared. google.com The specific hydrate obtained can be influenced by factors such as temperature. mdpi.com

Industrial-Scale Production Routes

On an industrial scale, the synthesis prioritizes efficiency, cost-effectiveness, and yield, while maintaining high product quality.

In large-scale manufacturing, magnesium oxide (MgO) is a frequently used precursor due to its high magnesium content by weight, cost-effectiveness, and rapid reaction rate compared to other magnesium sources.

The production process generally follows these steps:

A calculated amount of citric acid is dissolved in purified water within a large reactor. meixi-mgo.comgoogle.com

The solution is heated, typically to around 70°C, to ensure the citric acid is fully dissolved. meixi-mgo.comgoogle.com

Food-grade magnesium oxide is then slowly added to the reactor. meixi-mgo.comgoogle.com

The reaction is an acid-base neutralization that is exothermic, so the temperature must be controlled, for instance, by not allowing it to exceed 90°C. meixi-mgo.com

The mixture is allowed to react for several hours (e.g., 3-4 hours) with repeated stirring, during which a large amount of white magnesium citrate precipitate is formed. meixi-mgo.comgoogle.com

Chemical Equation: MgO + C₆H₈O₇ → Mg(C₆H₆O₇) + H₂O

Table 2: Typical Industrial Process Parameters (MgO Route)

ParameterTypical Value/ConditionPurpose
Primary ReactantsMagnesium Oxide, Citric AcidHigh magnesium content and efficient neutralization
Initial Temperature~70°CDissolve citric acid completely meixi-mgo.comgoogle.com
Reaction TemperatureControlled not to exceed 90°CManage exothermic reaction meixi-mgo.com
Reaction Time3-4 hoursEnsure complete precipitation meixi-mgo.comgoogle.com

Post-reaction, the magnesium citrate slurry undergoes several processing steps to yield a pure, dry, and stable final product.

Purification: In some processes, minor additions are made for purification. For example, a small amount of dilute acetic acid may be added to control the lead content in the final product. meixi-mgo.comgoogle.com

Solid-Liquid Separation: When the precipitate content is sufficiently high (e.g., over 50%), solid-liquid separation is initiated. google.com This is commonly achieved using centrifugal dehydration to efficiently remove the bulk of the liquid. google.com

Drying: Drying is a critical, often multi-stage, process to remove residual water and water of crystallization to achieve the desired product specifications.

An initial low-temperature drying step at 70-88°C can be used to obtain magnesium citrate containing crystal water. google.comgoogle.com

For an anhydrous product, the temperature is raised significantly, for instance to 150°C, and held for an extended period, such as 60 hours. google.com The United States Pharmacopeia (USP) specifies that a product labeled anhydrous should lose no more than 2.0% of its weight upon drying. drugfuture.com

Sieving: After drying and cooling, the product is sieved to achieve the required particle size distribution for the final crystal or powder product. meixi-mgo.com

Novel Synthetic Approaches and Sustainable Production

Recent advancements in the synthesis of magnesium citrate dibasic have focused on improving efficiency, sustainability, and economic viability. These novel approaches leverage industrial byproducts as raw materials, optimize product recovery techniques, and explore innovative reaction pathways that yield valuable co-products.

Utilization of Waste Bitterns as Magnesium Sources

A significant advancement in sustainable chemical production is the utilization of waste bitterns from sea-salt production as a source of magnesium. For every ton of sea-salt produced, approximately one cubic meter of bittern is generated as a byproduct. researchgate.net This "exhausted brine" is a concentrated source of various minerals, with magnesium being particularly abundant. researchgate.netenea.it

Bitterns from saltworks can have magnesium concentrations ranging from 44 g/L to 58 g/L. researchgate.net The process of extracting magnesium typically involves a sequential two-step process. First, magnesium is precipitated from the bittern, often as magnesium hydroxide (Mg(OH)₂), by adding an alkaline solution like sodium hydroxide (NaOH) or ammonia (B1221849) solution. researchgate.netnih.govuksw.edu Research has shown that at NaOH/Mg molar ratios of 2.70-2.75 and a pH range of 9.5-10.0, over 99% of the magnesium can be precipitated from the bittern. nih.gov This yields a high-purity magnesium hydroxide precipitate which can then be used as a starting material for the synthesis of magnesium citrate dibasic by reacting it with citric acid. futurefoodsystems.com.aumeixi-mgo.com

This approach not only provides a cost-effective and sustainable source of magnesium but also addresses the environmental concerns associated with the disposal of large quantities of brine from desalination and salt production plants. enea.itenea.it The valorization of these waste streams transforms a potential pollutant into a valuable resource, aligning with the principles of a circular economy. enea.itenea.itunipa.it

Source of BitternInitial Magnesium ConcentrationPrecipitation EfficiencyRecovered Magnesium Compound
Egyptian Saltwork58 g/L>99% (at pH 9.5-10.0)Mg(OH)₂ (94% purity)
Western Australian Saltwork44 g/LData not availableMagnesium Hydrate
Table 1: Magnesium recovery from different waste bittern sources. researchgate.netnih.gov

Crystallization and Spray Drying Techniques for Product Recovery

The recovery and final form of magnesium citrate dibasic are crucial for its quality and application. Traditional methods often involve crystallization through cooling or evaporation, but modern techniques like spray drying offer significant advantages. mdpi.commedigraphic.com

Crystallization is a common method for producing citrate salts. mdpi.com Reactive crystallization, where the chemical reaction and crystallization occur simultaneously, is a promising method for compounds like magnesium citrate due to the significant solubility differences between the reactants and the final product. mdpi.com The process involves reacting a magnesium source, such as magnesium hydroxide, with citric acid. meixi-mgo.com After the reaction, the solution is cooled to induce crystallization. The resulting crystals are then washed and dried to obtain the final product. meixi-mgo.com

Spray drying has emerged as a superior technique for producing high-purity, powdered magnesium compounds. futurefoodsystems.com.au This method converts a liquid feed—a solution or suspension of magnesium citrate—into a dry powder in a single step. researchgate.netmedigraphic.com In a notable study, a solution of magnesium citrate, synthesized from magnesium hydrate derived from waste bitterns, was successfully processed using an industrial spray dryer. futurefoodsystems.com.au The results demonstrated the production of a less sticky powder with a high recovery rate of over 86% and an exceptional purity of 99.8%. futurefoodsystems.com.au

Compared to traditional oven drying, spray drying can produce powders with different physical properties, such as lower bulk density. medigraphic.commedigraphic.com While residual moisture content might be slightly higher in spray-dried products, it generally remains well within acceptable limits. medigraphic.commedigraphic.com The efficiency and consistency of spray drying make it an attractive technology for the large-scale industrial production of high-grade magnesium citrate dibasic. futurefoodsystems.com.au

Recovery TechniqueKey AdvantagesReported PurityReported Recovery Rate
CrystallizationWell-established method, suitable for various scalesDependent on process controlData not available
Spray DryingFast, continuous process, produces fine powder, high purity99.8%>86%
Table 2: Comparison of product recovery techniques for magnesium citrate. futurefoodsystems.com.au

Reaction with Elemental Magnesium for Hydrogen Co-production

An innovative synthetic route involves the direct reaction of elemental magnesium metal with citric acid. youtube.comrjpbcs.comgoogle.com This reaction is notable not only for producing magnesium citrate but also for the co-production of high-purity hydrogen gas (H₂), a clean energy carrier. youtube.comrjpbcs.com

The reaction proceeds as follows: Mg + H₃C₆H₅O₇ → Mg(HC₆H₅O₇) + H₂

Studies have shown that magnesium metal reacts readily with aqueous solutions of citric acid, leading to the evolution of hydrogen gas. youtube.comrjpbcs.com The rate and volume of hydrogen generation can be controlled by adjusting the concentration of the citric acid. For instance, a 50% solution of citric acid in water reacts with magnesium powder to completion within 30 minutes at room temperature, while a 20% solution results in a slower, more gradual evolution over 90 minutes. rjpbcs.com

This method presents an economically viable process for hydrogen production, as the magnesium is converted into a valuable pharmaceutical-grade product, magnesium citrate. rjpbcs.com The reaction can be carried out in various water sources, including seawater, which enhances its applicability. rjpbcs.com The process is efficient, safe, and does not require catalysts or additives, minimizing processing time and complexity. rjpbcs.com The resulting magnesium citrate can be recovered from the solution by filtration and evaporation of the excess water. youtube.com

ReactantsProductsKey FeaturesControlling Factors
Elemental Magnesium, Citric AcidMagnesium Citrate, Hydrogen GasCo-production of a valuable chemical and a clean fuelCitric acid concentration, Temperature
Table 3: Overview of hydrogen co-production via magnesium citrate synthesis. youtube.comrjpbcs.com

Advanced Characterization and Structural Elucidation of Magnesium Citrate Dibasic

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for probing the molecular structure of magnesium citrate (B86180) dibasic by examining its interaction with electromagnetic radiation. Different spectroscopic methods provide unique insights into its vibrational modes and atomic connectivity.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the bonding within magnesium citrate dibasic. The infrared spectrum reveals the vibrational modes of the molecule, which are influenced by the coordination of the magnesium ion to the citrate ligand.

A key feature in the FTIR spectrum of magnesium citrate is a broad absorption band typically observed in the 3000-3800 cm⁻¹ region, which is characteristic of the stretching vibration of hydroxyl (-OH) groups from the citrate molecule and any associated water molecules. researchgate.net The presence of magnesium has a notable influence on the carbonyl group of the citrate. The interaction between the magnesium cation and the carbonyl oxygen atom can cause a broadening of the carbonyl peak in the spectrum. unipa.it This interaction is a clear indicator of the formation of the magnesium citrate salt, distinguishing it from citric acid. unipa.it The analysis of the carboxylate bands provides further evidence of salt formation, as these bands are significantly different from those in the free acid. researchgate.net

Table 1: Key FTIR Vibrational Modes for Magnesium Citrate

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3000 - 3800 O-H Stretching Hydroxyl (-OH)
~1700 (broadened) C=O Stretching Carbonyl (Carboxylate)

Note: The exact peak positions can vary depending on the hydration state and specific crystalline form of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. ¹H-NMR provides information about the hydrogen atoms (protons), while ¹³C-NMR probes the carbon skeleton of the citrate molecule.

For magnesium citrate dibasic, NMR analysis confirms the integrity of the citrate backbone.

¹H-NMR would be expected to show signals corresponding to the methylene (-CH₂-) protons and the hydroxyl (-OH) proton of the citrate anion. The chemical environment of these protons would be confirmed by their chemical shifts and splitting patterns.

¹³C-NMR would reveal distinct signals for the different carbon atoms in the citrate molecule, including the carboxylate carbons, the quaternary carbon bearing the hydroxyl group, and the methylene carbons.

While NMR is a standard tool for structural confirmation, specific, detailed ¹H-NMR and ¹³C-NMR spectral data for magnesium citrate dibasic are not extensively reported in readily available scientific literature. However, the expected chemical shifts for the citrate anion would provide a clear fingerprint for its presence in the compound.

Table 2: Illustrative Expected Chemical Shifts for the Citrate Anion in NMR

Nucleus Atom Type Expected Chemical Shift (ppm)
¹H Methylene (-CH₂-) ~2.5 - 2.9 (as two doublets)
¹³C Methylene (-CH₂-) ~45
¹³C Quaternary Carbon (-C-OH) ~75

Note: This table is illustrative of the expected chemical shifts for a citrate moiety and is not based on experimentally reported data for magnesium citrate dibasic specifically.

Raman spectroscopy provides vibrational data that is complementary to FTIR. It detects changes in the polarizability of a molecule's electron cloud during vibration. For magnesium citrate dibasic, Raman spectroscopy can offer additional insights into the skeletal vibrations of the citrate molecule and the coordination environment of the magnesium ion. The Raman spectrum of magnesium citrate displays a series of characteristic peaks corresponding to its unique vibrational modes. researchgate.net

Table 3: Major Raman Shifts for Magnesium Citrate

Raman Shift (cm⁻¹) Probable Vibrational Mode
~2900 - 3000 C-H Stretching
~1700 C=O Stretching
~1400 C-H Bending
~1100 C-C Skeletal Stretching

Note: Peak positions are approximate and based on typical spectra for magnesium citrate. researchgate.net

Diffraction-Based Structural Analysis

Diffraction techniques are essential for determining the long-range atomic order in crystalline solids. By analyzing how X-rays are scattered by the electron clouds of atoms arranged in a crystal lattice, the precise three-dimensional structure of the material can be determined.

X-ray Diffraction (XRD) is the primary method for identifying the crystalline phases of a material. researchgate.net The XRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). The positions and intensities of these peaks are determined by the crystal structure. For magnesium citrate dibasic, XRD is used to confirm its identity and crystallinity. nih.govresearchgate.net The experimental diffraction pattern can be compared to standard patterns in databases, such as the International Centre for Diffraction Data (ICDD) PDF-2 database, to verify the presence of the correct crystalline form. nih.govresearchgate.net

Powder X-ray Diffraction (PXRD) is particularly useful for characterizing polycrystalline materials and identifying different polymorphic forms—crystals with the same chemical formula but different arrangements of atoms. The study of magnesium citrate and its hydrated forms has revealed complex structural arrangements.

Detailed structural analysis of related compounds, such as magnesium hydrogen citrate dihydrate, has been successfully performed using high-resolution synchrotron X-ray powder diffraction data. nih.gov These studies reveal critical details about the coordination of the magnesium ion. In magnesium hydrogen citrate dihydrate, for instance, the Mg²⁺ cation is octahedrally coordinated. nih.gov The citrate anion acts as a chelating agent, binding to the magnesium ion in different ways. In one structure, the citrate triply chelates to the magnesium through the hydroxyl group, the central carboxylate group, and one of the terminal carboxylate groups. nih.gov In another, it doubly chelates through the hydroxyl and central carboxylate groups. nih.gov These detailed structural insights, derived from powder diffraction data, are crucial for understanding the properties of these compounds. The analysis also highlights the prominence of strong O—H⋯O hydrogen bonds in building the crystal structures. nih.gov

Table 4: Crystallographic Data for a Magnesium Citrate Compound

Parameter Magnesium Hydrogen Citrate Dihydrate
Coordination Geometry Octahedral MgO₆
Citrate Chelation Triple (hydroxyl, central carboxylate, terminal carboxylate)
Citrate Conformation trans, trans
Bonding Significant covalent character in Mg-O bonds

| Intermolecular Forces | Strong O—H⋯O hydrogen bonds |

Source: Data derived from studies on magnesium citrates using powder diffraction. nih.gov

X-ray Diffraction (XRD) for Crystalline Phase Identification

Single-Crystal X-ray Diffraction for Unit Cell Determination

Single-crystal X-ray Diffraction (SC-XRD) is a powerful non-destructive technique that provides precise information about the internal lattice of a crystalline substance. carleton.edu This includes the dimensions of the unit cell, bond lengths, bond angles, and the specific arrangement of atoms. The method is based on the principle that a crystal lattice acts as a three-dimensional diffraction grating for X-rays. youtube.com When a monochromatic X-ray beam interacts with the crystal, it produces a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots can be analyzed to solve the crystal structure. carleton.eduyoutube.com

While the structures of several solid magnesium citrates have been characterized by X-ray crystallography, specific single-crystal data for the dibasic form is not as prevalent as data from powder diffraction methods. wikipedia.orgnih.gov However, analysis of related magnesium citrate compounds illustrates the type of data obtained. For instance, the crystal structure of magnesium hydrogen citrate dihydrate, Mg(HC₆H₅O₇)(H₂O)₂, was solved and refined using synchrotron X-ray powder diffraction data. nih.gov In this structure, the magnesium cation is chelated by the citrate anion and coordinated to water molecules, forming an octahedral coordination polyhedron. nih.gov

Table 1: Example Crystallographic Data for Magnesium Hydrogen Citrate Dihydrate

ParameterValue
Chemical FormulaMg(HC₆H₅O₇)(H₂O)₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.01335 (4)
b (Å)18.06841 (9)
c (Å)7.74738 (4)
β (°)99.4124 (4)
Volume (ų)967.64 (1)

Data derived from synchrotron X-ray powder diffraction. nih.gov

Application of Rietveld Method for Quantitative Phase Analysis

The Rietveld method is a powerful analytical technique applied to powder X-ray diffraction (XRD) data for the quantitative analysis of crystalline materials. rruff.infocore.ac.uk Instead of using a few select peaks, this method involves fitting the entire diffraction pattern with calculated profiles. scispace.com The calculated pattern is generated based on the known crystal structures of all constituent phases in a mixture. researchgate.net A least-squares refinement process minimizes the difference between the observed and calculated patterns, yielding precise quantitative data on the phase composition. rruff.info

A key advantage of the Rietveld method is that it can provide accurate quantitative phase analysis without the need for calibration standards, which are often required for conventional XRD analysis. scispace.comresearchgate.net The weight fraction of each phase in the mixture is determined directly from the refined scale factors and the structural parameters of that phase. rruff.info

In the context of magnesium citrate dibasic, the Rietveld method can be applied to:

Determine the purity of a bulk sample by quantifying the primary magnesium citrate dibasic phase against any crystalline impurities.

Analyze formulated products to determine the exact concentration of magnesium citrate dibasic alongside other crystalline excipients.

Identify and quantify different hydrated forms or polymorphs of magnesium citrate that may coexist in a sample.

The accuracy of the method relies on having high-quality diffraction data and accurate crystal structure models for all phases present in the sample. rruff.info

Thermal and Thermogravimetric Analysis

Thermal analysis techniques are essential for characterizing the physicochemical properties of materials as a function of temperature. For magnesium citrate dibasic, particularly in its hydrated forms, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical insights into its stability, hydration state, and decomposition behavior.

Thermogravimetric Analysis (TGA) for Hydration State and Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over a specific temperature range. tno.nl This technique is particularly useful for determining the water content (hydration state) of materials like magnesium citrate dibasic tetrahydrate (C₆H₆MgO₇ · 4H₂O). tga.gov.autga.gov.au

When a hydrated sample is heated, it will show distinct mass loss steps corresponding to the removal of water molecules. The temperature at which these losses occur and the percentage of mass lost in each step can help identify the number of water molecules and how tightly they are bound within the crystal structure. For example, the thermal decomposition of magnesium sulfate heptahydrate (MgSO₄·7H₂O) shows multiple, well-defined weight loss events corresponding to dehydration, followed by decomposition at much higher temperatures. tno.nlresearchgate.net A similar pattern would be expected for magnesium citrate dibasic hydrate (B1144303), with initial weight loss due to the release of water, followed by the decomposition of the citrate anion at higher temperatures. unca.edu

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.govresearchgate.net It is used to detect thermal transitions, such as melting, crystallization, and glass transitions, by observing endothermic (heat absorbing) or exothermic (heat releasing) events. nih.gov

For magnesium citrate, DSC analysis reveals important information about its thermal stability. A study using DSC on magnesium citrate showed a shallow endothermic peak over the temperature range of 73°C to 181°C, with a maximum at 131°C. researchgate.net This event is characteristic of a dehydration process, where the removal of bound water requires an input of energy. The broad nature of the peak suggests a gradual, multi-step loss of water. Such thermal events are crucial for understanding the stability of the material during processing and storage. researchgate.net

Table 2: DSC Thermal Transition Data for Magnesium Citrate

Transition TypeOnset Temperature (°C)Peak Temperature (°C)End Temperature (°C)
Endothermic (Dehydration)73131181

Data represents the thermal behavior of magnesium citrate over a temperature range of 25-300 °C. researchgate.net

Elemental and Compositional Analysis

Accurate determination of the elemental composition is fundamental to verifying the identity and purity of a chemical compound. For magnesium citrate dibasic, quantifying the magnesium content is a critical quality control parameter.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Magnesium Content

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), also known as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), is a highly sensitive and accurate technique for determining the elemental composition of a sample. qasac-americas.orgrbcsjournal.org The method involves introducing a sample, typically as an acidic aqueous solution, into a high-temperature argon plasma. The intense heat of the plasma excites the atoms of the elements within the sample, causing them to emit light at their characteristic wavelengths. nih.gov A spectrometer separates these wavelengths, and the intensity of the emitted light is measured, which is directly proportional to the concentration of the element in the sample. nih.gov

ICP-OES is widely used for the precise quantification of magnesium in various matrices, including pharmaceutical compounds and raw materials. researchgate.net To analyze magnesium citrate dibasic, a sample is first accurately weighed and digested in acid to create a clear solution. This solution is then introduced into the ICP-OES instrument. By comparing the emission intensity from the sample against that of certified magnesium standard solutions, a precise concentration of magnesium can be determined. qasac-americas.org This analysis confirms that the magnesium content of the compound adheres to theoretical and specified values, such as the 10.8-11.8% range for the anhydrous form. chemimpex.com

Table 3: Summary of Analytical Techniques for Magnesium Citrate Dibasic

TechniquePurposeInformation Obtained
Single-Crystal X-ray Diffraction (SC-XRD)Crystal Structure DeterminationUnit cell dimensions, bond lengths/angles, atomic coordinates
Rietveld Method (from Powder XRD)Quantitative Phase AnalysisPurity, concentration in mixtures, identification of polymorphs
Thermogravimetric Analysis (TGA)Thermal Stability & CompositionHydration state, decomposition temperatures, water content
Differential Scanning Calorimetry (DSC)Thermal TransitionsDehydration temperatures, melting points, phase changes
Inductively Coupled Plasma (ICP-OES)Elemental AnalysisPrecise quantification of magnesium content

Atomic Absorption Spectroscopy (AAS) for Quantitative Magnesium Analysis

Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique employed for the quantitative determination of specific elements, such as magnesium, in a sample. The fundamental principle of AAS involves measuring the absorption of light by free atoms in a gaseous state.

In the analysis of magnesium citrate dibasic, a solution of the sample is introduced into a flame or graphite furnace, where it is vaporized and atomized. A light beam from a hollow cathode lamp, containing magnesium, is passed through the atomized sample. The magnesium atoms in the sample absorb light at a characteristic wavelength (typically 285.2 nm for magnesium), and the amount of light absorbed is directly proportional to the concentration of magnesium in the sample. csun.edu

Sample Preparation and Interferences:

Proper sample preparation is crucial for accurate AAS analysis. The magnesium citrate dibasic sample is typically dissolved in an acidic solution, often with the addition of a releasing agent like lanthanum chloride. nemi.govnemi.gov This is necessary to mitigate potential chemical interferences from anions such as phosphate (B84403), silicate, and sulfate, which can form stable compounds with magnesium and hinder its atomization. nemi.govnemi.gov Aluminum is another common interferent that can be masked by the addition of lanthanum. nemi.govnemi.gov The pH of the sample solution is also a critical factor, as a pH above 7 can lead to lower magnesium readings. nemi.govnemi.gov

Quantitative Analysis:

To determine the magnesium concentration, a calibration curve is generated using a series of standard solutions with known magnesium concentrations. The absorbance of the unknown sample is then measured and compared to the calibration curve to calculate the precise amount of magnesium present.

Table 1: Representative AAS Data for Magnesium Content in Magnesium Citrate Dibasic
Sample IDAbsorbanceMagnesium Concentration (mg/L)% Magnesium (w/w)
Standard 10.1501.0-
Standard 20.3052.0-
Standard 30.4483.0-
Magnesium Citrate Dibasic Sample0.2251.515.0%

Direct Current Plasma Atomic Emission Spectrometry (DCP-AES) for Multi-Elemental Analysis

Direct Current Plasma Atomic Emission Spectrometry (DCP-AES) is a powerful technique for simultaneous multi-elemental analysis. In this method, the sample solution is introduced into a high-temperature plasma, which excites the atoms of the constituent elements. As these excited atoms return to their ground state, they emit light at characteristic wavelengths for each element. The intensity of the emitted light is proportional to the concentration of the element in the sample.

For magnesium citrate dibasic, DCP-AES can be utilized to not only quantify the magnesium content but also to detect and quantify other metallic impurities that may be present.

Instrumentation and Procedure:

A DCP-AES instrument consists of a sample introduction system, a plasma torch, a spectrometer, and a detector. The sample is nebulized and carried into the argon plasma. The spectrometer separates the emitted light into its component wavelengths, and the detector measures the intensity of each specific wavelength.

Table 2: Illustrative DCP-AES Multi-Elemental Analysis of a Magnesium Citrate Dibasic Sample
ElementWavelength (nm)Emission IntensityConcentration (µg/g)
Magnesium (Mg)279.55385670152,300
Calcium (Ca)393.3661255.2
Iron (Fe)259.940451.8
Aluminum (Al)396.152150.6

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Element Determination

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an exceptionally sensitive analytical technique capable of detecting and quantifying trace and ultra-trace elements in a sample. nih.govpharmacophorejournal.com It combines a high-temperature inductively coupled plasma source with a mass spectrometer.

The sample solution is introduced into the argon plasma, where it is desolvated, atomized, and ionized. The resulting ions are then passed into the mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the number of ions for each mass-to-charge ratio, providing a highly accurate measurement of the elemental concentrations.

For magnesium citrate dibasic, ICP-MS is invaluable for determining the presence of heavy metals and other elemental impurities that may be present at very low levels. pharmacophorejournal.com

Advantages and Sample Preparation:

The primary advantage of ICP-MS is its extremely low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. mdpi.com Sample preparation for ICP-MS is critical to avoid contamination and typically involves digestion in high-purity acids. nih.govresearchgate.net

Table 3: Representative ICP-MS Data for Trace Element Analysis in Magnesium Citrate Dibasic
ElementMass-to-Charge Ratio (m/z)Counts per Second (CPS)Concentration (ng/g)
Lead (Pb)20852015.6
Arsenic (As)751805.4
Cadmium (Cd)111952.9
Mercury (Hg)202401.2

Microscopic and Surface Morphology Characterization

The physical characteristics of magnesium citrate dibasic, such as particle size, shape, and surface morphology, are crucial for its handling, processing, and performance in various applications.

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution, three-dimensional images of a sample's surface. ijrpr.com In SEM, a focused beam of electrons is scanned across the surface of the sample. The interactions between the electrons and the sample produce various signals, including secondary electrons, backscattered electrons, and X-rays, which are collected by detectors to form an image.

For magnesium citrate dibasic, SEM analysis reveals detailed information about the crystal structure, particle size distribution, and degree of agglomeration. researchgate.net This information is vital for understanding the material's flowability, compressibility, and dissolution characteristics. Images often show that magnesium citrate powder consists of irregularly shaped particles. researchgate.net

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is a technique used for elemental analysis and mapping. advancedmicroanalytical.com When the electron beam in an SEM interacts with the sample, it can cause the ejection of inner-shell electrons from the atoms. The resulting vacancies are filled by outer-shell electrons, and in this process, characteristic X-rays are emitted. advancedmicroanalytical.com The energy of these X-rays is unique to each element, allowing for their identification.

By scanning the electron beam across the sample surface and collecting the EDX spectra at each point, a two-dimensional map of the elemental distribution can be generated. jeol.com For magnesium citrate dibasic, EDX mapping can confirm the uniform distribution of magnesium, carbon, and oxygen throughout the particles and identify any localized elemental impurities. researchgate.net

Advanced Solution-Phase Analytical Methods

The behavior of magnesium citrate dibasic in solution is of significant interest, particularly in pharmaceutical and food applications. Advanced solution-phase analytical methods can provide insights into its solubility, stability, and speciation.

One such method involves the use of ion-exchange chromatography. In this technique, a solution of magnesium citrate is passed through a column containing a cation exchange resin. This allows for the separation of the magnesium ions from the citrate ions. The eluted citrate can then be titrated to determine the total citric acid content. researchgate.net This method offers a simplified and accurate alternative to more traditional and tedious analytical procedures. researchgate.net

Furthermore, techniques like potentiometric titration can be employed to determine the pKa values of the citric acid moieties and to study the complexation of magnesium with citrate in solution. These studies are essential for understanding the bioavailability and chemical behavior of magnesium citrate dibasic under various pH conditions.

High-Performance Liquid Chromatography-Electron Spray Ionization-Mass Spectrometry (HPLC-ESI-MS) for Purity and Degradant Profiling

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable tool for the purity assessment and identification of potential degradation products of pharmaceutical compounds and supplements. conicet.gov.ar For magnesium citrate dibasic, a reversed-phase HPLC method combined with Electrospray Ionization-Mass Spectrometry (ESI-MS) offers a highly sensitive and specific approach to separate, detect, and identify the active ingredient from any process-related impurities or degradants. researchgate.netresearchgate.net

The chromatographic separation is typically achieved on a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (like ammonium acetate or ammonium formate) and an organic solvent (such as acetonitrile or methanol), run in a gradient elution mode. This allows for the effective separation of the polar citrate and its potential non-polar degradation products.

Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like citrate, converting the ions in solution into ions in the gas phase. nih.gov The mass spectrometer, operating in negative ion mode, is ideal for detecting the citrate anion and related negatively charged species. High-resolution mass spectrometry allows for the determination of the exact mass of parent and fragment ions, facilitating the identification of unknown impurities.

A typical purity analysis would involve subjecting a sample of magnesium citrate dibasic to forced degradation conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress). The stressed samples are then analyzed by HPLC-ESI-MS/MS to identify any resulting degradation products. The fragmentation patterns of the detected ions provide structural information for their characterization. researchgate.net

Table 1: Illustrative HPLC-ESI-MS Parameters for Analysis of Magnesium Citrate Dibasic

ParameterCondition
HPLC System
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A10 mM Ammonium Acetate in Water
Mobile Phase BAcetonitrile
Gradient0-5 min, 5% B; 5-25 min, 5-95% B; 25-30 min, 95% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage3000 V
Scan Rangem/z 100–1000
GasDry Nitrogen
Atomization Pressure40 psi

Potentiometric Titration for Dissociation Constants and Complexation Studies

Potentiometric titration is a fundamental technique used to determine the dissociation constants (pKa) of acids and bases and to study the formation of metal-ligand complexes in solution. nih.govresearchgate.net For magnesium citrate dibasic, this method is crucial for understanding the speciation of citrate and its interaction with magnesium ions at different pH values.

Citric acid is a triprotic acid (H₃Cit), meaning it has three acidic protons that dissociate at different pH values. The corresponding dissociation constants (pKa₁, pKa₂, and pKa₃) can be accurately determined by titrating a solution of citric acid with a strong base, such as sodium hydroxide (B78521) (NaOH), while monitoring the pH. scribd.com The pKa values correspond to the pH at the half-equivalence points of the titration curve. uniba.skmt.com

The complexation between magnesium ions (Mg²⁺) and citrate is also studied potentiometrically. This involves titrating a solution containing both citric acid and a magnesium salt with NaOH. The resulting titration curve will be shifted relative to the curve of citric acid alone, due to the protons released upon complex formation. By analyzing this shift using specialized software, the stability constants (log β) for the various magnesium-citrate complexes (e.g., Mg(H₂Cit)⁺, Mg(HCit), Mg(Cit)⁻) can be calculated. researchgate.net These constants quantify the strength of the interaction between magnesium and the citrate ligand.

Table 2: Dissociation Constants of Citric Acid at 25 °C

EquilibriumConstantReported Value
H₃Cit ⇌ H₂Cit⁻ + H⁺pKa₁3.13
H₂Cit⁻ ⇌ HCit²⁻ + H⁺pKa₂4.76
HCit²⁻ ⇌ Cit³⁻ + H⁺pKa₃6.40

Note: These are generally accepted literature values and can vary slightly with temperature and ionic strength of the medium. acs.org

Spectrophotometric Methods for Ligand and Complex Quantification

UV-Visible spectrophotometry offers simple, rapid, and cost-effective methods for the quantification of both the citrate ligand and the magnesium-citrate complex.

Quantification of Citrate Ligand: A direct spectrophotometric method for determining total citrate concentration has been developed. nih.gov This method involves acidifying the sample solution with hydrochloric acid to a pH below 1.0. At this low pH, the dissociation of citric acid is suppressed, and the majority of the citrate species exist in the fully protonated form (H₃Cit). The absorbance of this species is then measured at approximately 209 nm. The method demonstrates good linearity over a concentration range of 0.5–5.0 mmol/L. nih.gov

Alternatively, an indirect colorimetric method can be used. In an acidic medium, citrate reacts with ferric ions (Fe³⁺) to form a yellow complex. This complex can undergo a photochromic reaction under illumination to produce a purple-red complex, which can be quantified spectrophotometrically at a wavelength of around 490 nm. epa.gov

Quantification of Magnesium-Citrate Complex: The quantification of the magnesium-citrate complex can be approached by measuring the concentration of magnesium. A common spectrophotometric method for magnesium involves the use of a colorimetric indicator, such as Eriochrome Black T (EBT) or o-cresolphthalein complexone. researchgate.netijpras.com In an alkaline solution (typically buffered with an ammonia-ammonium chloride buffer), magnesium ions form a colored complex with the indicator. researchgate.net The intensity of the color, which is directly proportional to the magnesium concentration, is measured at a specific wavelength (e.g., 535 nm for EBT). researchgate.net By knowing the stoichiometry of the magnesium-citrate complex, its concentration can be determined from the magnesium content.

Table 3: Example Spectrophotometric Methods for Quantification

AnalyteMethodReagent(s)Wavelength (λmax)Key Principle
CitrateDirect UVHydrochloric Acid (to pH < 1.0)~209 nmMeasurement of protonated citric acid. nih.gov
CitrateIndirect ColorimetricFerric Ions (Fe³⁺)~490 nmFormation of a colored iron-citrate complex. epa.gov
MagnesiumIndirect ColorimetricEriochrome Black T, Ammonia (B1221849) Buffer~535 nmFormation of a colored magnesium-indicator complex. researchgate.net

Solid State Chemistry and Polymorphism of Magnesium Citrate Dibasic

Investigation of Hydration States and Anhydrous Forms

Magnesium citrate (B86180) dibasic is known to exist in several hydrated forms, most notably as a pentahydrate and a tetrahydrate, as well as in an anhydrous state. Each of these forms possesses distinct structural and stability characteristics.

Pentahydrate (MgHC₆H₅O₇·5H₂O): The pentahydrate of magnesium citrate dibasic is a crystalline solid that has been noted for its relative instability. researchgate.net It is sensitive to heat and humidity, which can lead to its conversion into an insoluble form. researchgate.net This instability can be a significant drawback for applications requiring long-term storage. A patented process describes the dehydration of the pentahydrate by heating it to temperatures above 70°C to produce a more stable, crystalline product with a lower water content. researchgate.net This suggests that the water of crystallization in the pentahydrate is loosely bound and can be removed under relatively mild conditions.

Tetrahydrate (C₆H₆MgO₇·4H₂O): The tetrahydrate is another well-documented form of magnesium citrate dibasic. It is described as a white or almost white, fine, hygroscopic powder. ias.ac.intga.gov.au Its molecular mass is 286 g/mol , which reduces to 214.5 g/mol for the anhydrous substance. ias.ac.intga.gov.au The tetrahydrate is soluble in water, dilute hydrochloric acid, and dilute nitric acid, but practically insoluble in ethanol (B145695). ias.ac.in A Russian patent describes a method for producing magnesium citrate tetrahydrate by reacting a 9-11% aqueous solution of citric acid with metallic magnesium. iucr.org The final product is characterized as Mg₃(C₆H₅O₇)₂·4H₂O. iucr.org

Anhydrous Form (C₆H₆MgO₇): The anhydrous form of magnesium citrate dibasic is a white crystalline powder. researchgate.net It is known for its low hygroscopicity, which contributes to its stability over time. researchgate.net This property makes the anhydrous form a preferred choice in applications where moisture sensitivity is a concern.

A summary of the key properties of these forms is presented in the table below.

PropertyPentahydrateTetrahydrateAnhydrous
Appearance Crystalline solid researchgate.netWhite or almost white, fine hygroscopic powder ias.ac.intga.gov.auWhite crystalline powder researchgate.net
Stability Unstable, sensitive to heat and humidity researchgate.netMore stable than the pentahydrateStable, low hygroscopicity researchgate.net
Solubility Soluble in water researchgate.netSoluble in water, dilute acids; insoluble in ethanol ias.ac.in-
Molecular Formula MgHC₆H₅O₇·5H₂OC₆H₆MgO₇·4H₂OC₆H₆MgO₇

Relative humidity is a critical factor influencing the stability of the different hydrated forms of magnesium citrate dibasic. The pentahydrate, in particular, is sensitive to humid conditions, which can accelerate its conversion to an insoluble form. researchgate.net The process of dehydrating the pentahydrate to a more stable form with less than five molecules of water of crystallization is a direct response to this instability. researchgate.net This dehydrated form exhibits enhanced stability even under humid conditions. researchgate.net The hygroscopic nature of the tetrahydrate also indicates its tendency to interact with atmospheric moisture. ias.ac.intga.gov.au Conversely, the anhydrous form is noted for its low hygroscopicity, suggesting greater stability in environments with fluctuating humidity. researchgate.net

Crystalline and Amorphous Solid Forms

Magnesium citrate dibasic can exist in both crystalline and amorphous solid forms. The crystalline forms are characterized by a regular, repeating arrangement of atoms in a crystal lattice, while the amorphous form lacks this long-range order.

The formation of amorphous magnesium citrate can be influenced by the preparation method. A Japanese patent describes a method for producing an amorphous, water-soluble magnesium citrate hydrate (B1144303) by spray-drying or low-temperature vacuum drying a reaction solution of citric acid and a magnesium source. google.comamericanpharmaceuticalreview.com This rapid removal of solvent prevents the molecules from organizing into a crystalline lattice, resulting in an amorphous solid. americanpharmaceuticalreview.com The patent notes that while various crystalline forms of magnesium citrate with different numbers of water molecules exist, the highly water-soluble form is an amorphous substance. americanpharmaceuticalreview.com The instability of the crystalline pentahydrate can also lead to the formation of an insoluble, potentially amorphous, precipitate upon standing. researchgate.net

Detailed crystallographic data for different polymorphs of what is strictly defined as "dibasic magnesium citrate" is limited in the readily available scientific literature. However, a comprehensive study on the crystal structures of magnesium hydrogen citrate dihydrate, Mg(HC₆H₅O₇)(H₂O)₂, and bis(dihydrogen citrato)magnesium, Mg(H₂C₆H₅O₇)₂, provides valuable insights into the coordination and conformation of magnesium citrates. nih.govresearchgate.netresearchgate.net

In magnesium hydrogen citrate dihydrate , the magnesium cation is six-coordinate, forming an octahedral geometry. nih.govresearchgate.net The ligands are three carboxylate oxygen atoms, the citrate hydroxyl group, and two water molecules. nih.gov The citrate anion in this structure adopts a trans, trans-conformation. nih.govresearchgate.netresearchgate.net The MgO₆ coordination polyhedra are isolated within the crystal structure. researchgate.netresearchgate.net

In bis(dihydrogen citrato)magnesium , the magnesium cation also has an octahedral coordination. researchgate.netresearchgate.net However, in this structure, the citrate anion is in a trans, gauche-conformation and chelates to the magnesium cation through two carboxylate oxygen atoms. researchgate.netresearchgate.net A key difference is that in this polymorph, the MgO₆ coordination polyhedra share edges to form chains. researchgate.netresearchgate.net

Strong hydrogen bonding plays a significant role in the crystal structures of these magnesium citrates. nih.govresearchgate.netresearchgate.net

FeatureMagnesium Hydrogen Citrate DihydrateBis(dihydrogen citrato)magnesium
Citrate Conformation trans, trans nih.govresearchgate.netresearchgate.nettrans, gauche researchgate.netresearchgate.net
Mg Coordination Octahedral nih.govresearchgate.netOctahedral researchgate.netresearchgate.net
MgO₆ Polyhedra Isolated researchgate.netresearchgate.netEdge-sharing chains researchgate.netresearchgate.net
Chelation Triple chelation nih.govDouble chelation researchgate.net

Kinetics and Thermodynamics of Phase Transitions

Specific experimental data on the kinetics and thermodynamics of phase transitions for magnesium citrate dibasic are not extensively reported in the publicly available scientific literature. However, general principles of solid-state chemistry can be applied to understand these transformations.

The conversion of a hydrated form to a lower hydrate or an anhydrous form is an endothermic process, as energy is required to break the bonds between the water molecules and the magnesium citrate molecule. The rate of this dehydration is dependent on factors such as temperature, water vapor pressure, and the particle size of the material. researchgate.net For instance, the dehydration of nedocromil (B1678009) magnesium pentahydrate, another magnesium salt, was found to be a nucleation-controlled process, with the rate increasing with decreasing water vapor pressure. researchgate.net

The transition between different crystalline polymorphs is governed by their relative thermodynamic stability. At a given temperature and pressure, the polymorph with the lowest Gibbs free energy will be the most stable. The kinetics of the transformation from a metastable to a stable form can be very slow, allowing the metastable form to exist for extended periods.

The formation of an amorphous phase from a crystalline hydrate, as seen with the pentahydrate of magnesium citrate dibasic, can be considered a solid-state decomposition reaction. The kinetics of such a transformation would likely be influenced by the initial crystal defects and the ambient temperature and humidity.

Crystallization Kinetics and Mechanisms

The crystallization of magnesium citrate dibasic involves the nucleation and subsequent growth of crystals from a supersaturated solution. The kinetics of this process—how fast nucleation and growth occur—are fundamental to controlling the final crystal size, shape, and polymorphic form.

Nucleation and Growth Mechanisms: The formation of magnesium citrate crystals follows the general principles of crystallization, which can be influenced by factors such as supersaturation, temperature, pH, and the presence of seed crystals. The nucleation can be either primary (spontaneous formation of new crystals) or secondary (induced by existing crystals). For citrates in general, understanding and controlling these mechanisms is crucial for preventing issues like the formation of excessively fine crystals. dntb.gov.ua

While detailed kinetic studies specifically on magnesium citrate dibasic are not extensively available in peer-reviewed literature, research on related citrate compounds suggests that the process is complex. For instance, the nucleation and growth of organic acids like zinc and magnesium citrate can be influenced by the formation of precursor fibers. dntb.gov.uamdpi.com

Influence of External Fields: Recent advancements have shown that external energy sources can significantly influence the crystallization kinetics of magnesium citrate. The application of ultrasonic and microwave techniques has been found to accelerate the crystallization process. mdpi.com Ultrasound can enhance the dissolution rate of the magnesium source (like magnesium oxide) and promote the reaction with citric acid through cavitation. patsnap.com Microwaves can rapidly and uniformly heat the solution, which speeds up the molecular collisions and facilitates faster crystal nucleation. patsnap.com The combined use of these technologies has been reported to dramatically reduce the nucleation induction time for magnesium citrate from 3–4 hours to as little as 6–10 minutes. researchgate.net

A patented method highlights specific parameters for this accelerated crystallization:

ParameterValue
Magnesium Source Magnesium Oxide
Citric Acid Solution 10-20% mass fraction
Ultrasonic Power 100W
Microwave Power 300W
Reaction Temperature 70°C
Reaction Time 6 minutes
Crystallization Temp. 10°C
Crystallization Time 10 minutes
This table is based on data from a patent describing a production method for magnesium citrate. patsnap.com

This rapid crystallization method is advantageous as it can reduce the entrainment of unreacted components, thereby improving the purity of the final magnesium citrate product. patsnap.com

Solvent-Mediated Polymorphic Transformations

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, can have distinct physical properties. Solvent-mediated polymorphic transformation is a phenomenon where a less stable crystalline form (metastable) converts into a more stable form in the presence of a solvent. This process involves the dissolution of the metastable polymorph followed by the nucleation and growth of the more stable polymorph.

Different forms of magnesium citrate, particularly various hydrates, are known to exist. These include the dihydrate, tetrahydrate, nonahydrate, and a 14-hydrate. mdpi.comnih.govmeixi-mgo.comtga.gov.au The specific hydrate form that crystallizes can be influenced by factors like temperature and the solvent system used. For example, the transition between an anhydrous form and a dihydrate to a tetrahydrate has been noted for some citrates, which can occur through solvent-mediated transformation. mdpi.com

While the general principles of solvent-mediated polymorphic transformations are well-established, specific research detailing these transformations for magnesium citrate dibasic is limited. The choice of solvent is critical as it affects the solubility of different polymorphs. A solvent in which a metastable form is more soluble will facilitate its dissolution, creating a supersaturated solution with respect to the more stable, less soluble form, thus driving the transformation.

General research on crystal habit modification indicates that solvent-crystal interactions at specific faces can either inhibit or promote growth in certain directions, altering the crystal's shape. rsc.orgresearchgate.net This principle also applies to polymorphic transformations, where the solvent can influence the kinetics of nucleation and growth of the new, stable polymorph. For magnesium citrate, which is soluble in water but practically insoluble in ethanol, the choice of aqueous or mixed-solvent systems would be expected to play a significant role in any potential polymorphic transformations. meixi-mgo.comtga.gov.au

Role of Impurities in Polymorph Selection

Impurities present during crystallization can have a profound effect on the outcome, influencing the nucleation rate, growth kinetics, crystal habit, and in some cases, determining which polymorph crystallizes. Impurities can act as inhibitors or promoters for the nucleation of a specific crystal form.

In the context of magnesium citrate dibasic, the synthesis process itself can introduce impurities. A detailed study on the crystal structure of magnesium hydrogen citrate dihydrate, Mg(HC₆H₅O )(H₂O)₂, involved its synthesis by reacting citric acid with a magnesium carbonate source in water. nih.gov During the refinement of the crystal structure from powder diffraction data, the presence of an impurity was identified.

Identified Impurity in Magnesium Citrate Dibasic Synthesis

ImpurityConcentration (wt%)Source of Identification
Citric Acid12.2%Rietveld refinement of synchrotron X-ray powder diffraction data
Data from the crystallographic study of magnesium hydrogen citrate dihydrate. nih.gov

The presence of excess citric acid as an impurity is a direct consequence of the synthesis route. While this particular study focused on identifying and quantifying the impurity for accurate structural analysis, it highlights a common scenario. nih.gov Such impurities can interact with the crystal surfaces of the forming solid. Depending on the stereochemical and energetic match, an impurity molecule might adsorb onto a growing crystal face of a specific polymorph and inhibit its growth. This kinetic effect can allow a different, faster-growing polymorph to dominate, even if it is not the most thermodynamically stable form under those conditions.

Furthermore, incidental impurities such as other metal cations (e.g., calcium) or anions (e.g., sulfates) can be present in the raw materials. tga.gov.au For example, one synthesis of a magnesium citrate compound used a starting material that was predominantly magnesian calcite, containing calcium as an impurity. nih.goviucr.org Although the direct impact of these specific impurities on the polymorph selection of magnesium citrate dibasic has not been documented, studies on other systems have shown that even small amounts of ionic impurities can significantly alter crystallization pathways.

Complexation Chemistry and Solution Behavior of Magnesium Citrate Dibasic

pH-Dependent Dissociation Equilibria and Speciation

The speciation of magnesium citrate (B86180) in an aqueous environment is intrinsically linked to the protonation state of the citrate ligand, which is in turn dictated by the pH of the solution. Citric acid is a tricarboxylic acid, meaning it can donate three protons. The varying degrees of deprotonation of citric acid at different pH levels directly influence its ability to bind with magnesium ions.

Determination of Protonation Constants of Citrate Ligands

The protonation constants (pKa values) of citric acid are crucial for understanding its behavior in solution. These constants represent the pH at which a specific acidic group on the molecule is half-dissociated. Citric acid (H₃Cit) has three successive dissociation steps, each with a corresponding pKa value. These values have been determined through various methods, including potentiometric titrations.

The dissociation equilibria are as follows:

H₃Cit ⇌ H₂Cit⁻ + H⁺ (pKa₁) H₂Cit⁻ ⇌ HCit²⁻ + H⁺ (pKa₂) HCit²⁻ ⇌ Cit³⁻ + H⁺ (pKa₃)

The accepted pKa values for citric acid at 25°C and zero ionic strength are presented in the table below. libretexts.org These values indicate that solutions of citric acid can act as buffer solutions over a wide pH range, from approximately 2 to 8.

Dissociation Step Equilibrium pKa Value Ka Value
FirstH₃Cit ⇌ H₂Cit⁻ + H⁺3.1287.45 x 10⁻⁴
SecondH₂Cit⁻ ⇌ HCit²⁻ + H⁺4.7611.73 x 10⁻⁵
ThirdHCit²⁻ ⇌ Cit³⁻ + H⁺6.3964.02 x 10⁻⁷

Table 1: Protonation Constants of Citric Acid at 25°C libretexts.org

Modeling of Magnesium-Citrate Speciation in Aqueous Solutions

The speciation of magnesium-citrate complexes in an aqueous solution is highly dependent on the pH. As the pH of the solution increases, the citrate ion becomes progressively deprotonated, leading to the formation of different magnesium-citrate species. In biological systems, which typically have a pH around 7, the predominant species are the citrate ion (Cit³⁻) and the mono-hydrogen citrate ion (HCit²⁻).

At lower pH values, the formation of magnesium-citrate complexes is less significant. wikipedia.org However, as the pH rises, the increasing concentration of the more deprotonated citrate species favors the formation of complexes with magnesium ions. Computer models have been used to predict the ligand speciation and solubility of magnesium and other divalent metals in various solutions. These models indicate that in many biological fluids, a significant portion of soluble magnesium is complexed with citrate.

Ligand Binding and Coordination Modes

The interaction between the citrate ligand and the magnesium ion involves the formation of coordinate bonds, leading to chelate complexes. The geometry and stability of these complexes are determined by the way the citrate ion binds to the magnesium ion.

Tridentate Chelation of Citrate with Magnesium Ions

In many magnesium-citrate complexes, the citrate ligand acts as a tridentate chelate. This means that it binds to the magnesium ion through three of its atoms simultaneously. Specifically, the citrate ion can coordinate with the magnesium ion through two of its carboxylate oxygen atoms and the oxygen atom of its hydroxyl group. nih.gov This mode of binding results in the formation of stable five- and six-membered chelate rings, which is entropically favored.

Formation of Inner-Sphere and Outer-Sphere Complexes

Magnesium-citrate complexes can exist as both inner-sphere and outer-sphere complexes. In an inner-sphere complex , the citrate ligand is directly bonded to the magnesium ion, with no water molecules in between. wikipedia.org This direct coordination leads to a more stable complex.

Conversely, in an outer-sphere complex , the magnesium ion and the citrate ligand are separated by at least one layer of water molecules. The interaction in this case is primarily electrostatic, occurring through hydrogen bonds between the hydrated magnesium ion ([Mg(H₂O)₆]²⁺) and the citrate ion. The formation of outer-sphere complexes is particularly common for magnesium due to its high affinity for water molecules. nih.gov

Investigation of Coordination Geometry and Number

In its complexes with citrate, the magnesium ion typically exhibits a coordination number of six, resulting in an octahedral coordination geometry. nih.goviucr.orgnih.gov This means that the magnesium ion is surrounded by six atoms from the coordinating ligands.

In the case of inner-sphere complexes, these six positions can be occupied by a combination of atoms from the citrate ligand(s) and water molecules. For example, in magnesium hydrogen citrate dihydrate, the magnesium ion is coordinated to three oxygen atoms from one citrate anion (one from each of the two carboxylate groups and one from the hydroxyl group) and two water molecules, completing the octahedral geometry. iucr.org In other structures, the coordination sphere of the magnesium ion can be completed by atoms from adjacent citrate molecules.

Even in outer-sphere complexes where the magnesium ion exists as the hexaaquomagnesium ion, [Mg(H₂O)₆]²⁺, the central magnesium atom maintains a six-coordinate, octahedral geometry. nih.gov

Thermodynamic Parameters of Complex Formation

The stability of the magnesium citrate dibasic complex in solution is governed by fundamental thermodynamic principles. The interplay of enthalpy and entropy changes upon complexation dictates the spontaneity and strength of the interaction between magnesium ions and citrate ions.

Determination of Formation Constants (K_f)

The formation constant (K_f), also known as the stability constant, quantifies the equilibrium between the free ions and the resulting complex in solution. A higher K_f value indicates a more stable complex. The formation of the magnesium citrate complex has been a subject of study, with its stability constant determined under various conditions.

The interaction between magnesium and citrate is a significant factor in various biological and chemical systems. The formation constants for magnesium citrate complexes have been determined using methods such as pH titrations. semanticscholar.orgnih.gov These studies provide the quantitative basis for understanding the strength of this interaction.

Complex log K_f Conditions Reference
Magnesium Citrate3.2925 °C(Tate et al., 1965) rsc.org
Magnesium Citrate2.80Not specified(Pearce, 1980) semanticscholar.org

This table is interactive. Click on the headers to sort the data.

It is important to note that the exact value of the formation constant can vary depending on the experimental conditions such as temperature, pH, and the ionic strength of the medium. rsc.org

Enthalpy and Entropy Contributions to Complex Stability (ΔH, ΔS, ΔG)

Gibbs Free Energy (ΔG): A negative ΔG value indicates a spontaneous complex formation process. This value is directly related to the formation constant (ΔG = -RT ln K_f). scispace.com

Enthalpy (ΔH): This term represents the heat change during the formation of the complex. A negative ΔH (exothermic process) suggests the formation of strong bonds between the metal ion and the ligand. Conversely, a positive ΔH (endothermic process) indicates that energy is absorbed during complexation, often due to the energy required to desolvate the ions. mdpi.comuniud.it For many metal-citrate complexes, the interaction is an endothermic process. scispace.com

Entropy (ΔS): This term reflects the change in randomness or disorder of the system upon complexation. A positive ΔS is generally favorable for complex formation and is often the driving force in cases where the enthalpy change is positive. scispace.com This increase in entropy can be attributed to the release of water molecules that were previously ordered around the metal ion and the ligand.

The stability of metal complexes is often influenced more significantly by the entropy term (TΔS) than by the enthalpy term (ΔH). scispace.com This phenomenon, known as enthalpy-entropy compensation, is frequently observed in biomolecular interactions. nih.gov

Thermodynamic Parameter Contribution to Stability Typical Observation in Metal-Citrate Complexes
ΔG (Gibbs Free Energy) Negative value indicates spontaneity.Generally negative, indicating favorable complex formation.
ΔH (Enthalpy) Negative (exothermic) favors stability; Positive (endothermic) disfavors it.Often endothermic (positive), indicating energy input is required. scispace.com
ΔS (Entropy) Positive value (increased disorder) favors stability.Often positive and the primary driving force for complexation. scispace.com

This table is interactive. Explore the different parameters and their roles.

Influence of Ionic Strength and Temperature on Complexation

The chemical environment plays a crucial role in the formation of the magnesium citrate complex. Specifically, the ionic strength of the solution and the temperature can significantly alter the equilibrium and stability of the complex.

An ion-exchange study demonstrated that the stability of the magnesium citrate complex is influenced by both ionic strength and temperature. rsc.org Generally, an increase in ionic strength tends to decrease the stability of the complex due to the increased concentration of other ions that can interact with the magnesium and citrate ions, effectively shielding them from each other.

Temperature also has a direct impact on the thermodynamic parameters of complexation. rsc.org An increase in temperature can affect the formation constant, as well as the enthalpic and entropic contributions to the Gibbs free energy. nih.gov For endothermic complexation reactions, an increase in temperature will typically lead to a higher formation constant, favoring the formation of the complex.

Interactions with Other Metal Ions and Counter-Ions

The chelating nature of citrate is not exclusive to magnesium. In biological systems and other complex matrices, citrate can interact with a variety of metal ions. This leads to competitive interactions that are critical for understanding the role of magnesium citrate in metal ion homeostasis.

Competitive Chelation Studies with Physiologically Relevant Cations (e.g., Calcium, Iron)

Citrate is a broad-spectrum chelator, and its interaction with magnesium is subject to competition from other physiologically important cations, most notably calcium (Ca²⁺) and iron (Fe³⁺). The relative stability of the complexes formed determines which ion is preferentially bound by citrate.

Studies comparing the formation constants of magnesium and calcium citrate complexes have been conducted to understand this competitive binding. semanticscholar.orgnih.gov In many instances, chelators will bind both calcium and magnesium with similar efficacy. nih.gov However, the strength of chelation can differ. For example, EDTA is a stronger chelating agent than citrate for not only calcium but also other metals like manganese, magnesium, and iron. researchgate.net The development of screening methods for calcium and magnesium chelation allows for the comparison of various known metal chelators. nih.govresearchgate.net

The efficacy of a chelating agent in a biological system is dependent on several factors, including the binding constants of the chelator for the various metals present, the concentrations of these metals, and the presence of other competing ligands. science.gov

Impact on Metal Ion Sequestration and Mobilization

The ability of citrate to form complexes with various metal ions has significant implications for the sequestration (binding and storing) and mobilization (transporting) of these ions. The formation of a metal-citrate complex can alter the bioavailability and reactivity of the metal ion.

For instance, the formation of a stable complex can render a metal ion more soluble and mobile, facilitating its transport. Conversely, it can also sequester the ion, making it less available for other biological processes or reactions. In the context of microorganisms, a bacterial transporter specific for the magnesium-citrate complex has been shown to also transport citrate in complex with other heavy metal ions like zinc, nickel, and cobalt. nih.gov This indicates that the presence of citrate can enhance the cellular uptake of these metals.

Furthermore, the complexation of metals by citrate can influence their susceptibility to biological degradation. While magnesium citrate is readily decomposed by certain bacteria, the citrate complexes of other metals like cadmium, copper, and zinc show marked resistance to degradation. nih.gov This highlights how metal ion complexation by citrate can have profound effects on the environmental fate and biological impact of these metals.

Precipitation Phenomena and Solubility Studies of Magnesium Citrate Dibasic

The solution behavior of magnesium citrate dibasic is characterized by its solubility under various conditions and its propensity to precipitate in certain chemical environments. Understanding these phenomena is crucial for its application in various fields.

Solubility in Various Aqueous Environments (e.g., pH-controlled media)

The solubility of magnesium citrate dibasic is significantly influenced by the pH of the aqueous medium. Generally, its solubility increases in acidic conditions and decreases in alkaline environments. In a 2.5% solution in carbon dioxide-free water, magnesium citrate dibasic exhibits a pH range of 3.5 to 4.5 tga.gov.au. The pentahydrate form of dibasic magnesium citrate is readily soluble in water, with a reported solubility of 20 g per 100 mL, which is equivalent to being soluble in five parts of water google.com. The dehydrated form is also noted for its ready dissolution in cold water, forming clear solutions with concentrations as high as 20% google.com.

The solubility is sensitive to pH, particularly in the alkaline range, with a gradual increase in solubility as the pH decreases below 10 researchgate.net. In vitro studies simulating gastric acid secretion have shown that magnesium citrate has a high solubility of 55% even in water and is substantially more soluble than magnesium oxide in acidic conditions nih.govelsevierpure.com. Furthermore, when solutions of magnesium citrate were titrated to a pH of 6 and 7, no reprecipitation was observed, indicating its stability in near-neutral pH environments once dissolved nih.govelsevierpure.com. However, prolonged storage of magnesium citrate solutions can lead to the formation of an insoluble precipitate google.com. The presence of carbonates or bicarbonates in the solution can also accelerate the conversion to an insoluble form google.com.

Solvent/ConditionSolubility/ObservationReference
Water (pentahydrate form)20 g/100 mL google.com
Cold Water (dehydrated form)Up to 20% concentration google.com
WaterHigh solubility (55%) nih.govelsevierpure.com
Dilute Hydrochloric AcidSoluble tga.gov.au
Dilute Nitric AcidSoluble tga.gov.au
Ethanol (B145695) (96%)Practically insoluble tga.gov.au
Aqueous solution titrated to pH 6 and 7No reprecipitation observed nih.govelsevierpure.com
Alkaline media (above pH 7)Solubility decreases as pH increases researchgate.net

Mechanisms of Precipitation in Phosphate-Rich Systems

In aqueous solutions rich in phosphate (B84403), the behavior of magnesium citrate dibasic is complex, with a potential for precipitation of magnesium phosphate compounds. The presence of phosphate ions can lead to the sequestration of free magnesium ions, which can reduce the effective concentration of available magnesium in the solution, even in the absence of visible precipitation stackexchange.com.

When precipitation does occur, the resulting solid is typically a form of magnesium phosphate researchgate.net. The specific nature of the precipitate is dependent on several factors, including pH, temperature, and the concentration of the reactants. Research on aqueous magnesium phosphate precipitation has identified several possible crystalline and amorphous phases that can form. These include magnesium hydroxide (B78521) (Mg(OH)₂), amorphous magnesium phosphate, magnesium hydrogen phosphate trihydrate (MgHPO₄·3H₂O), magnesium phosphate pentahydrate (Mg₃(PO₄)₂·5H₂O), and magnesium phosphate eicosahydrate (Mg₃(PO₄)₂·22H₂O) researchgate.net. The formation of these different species is governed by the specific conditions of the solution researchgate.net. For instance, the pH of the solution is a critical factor in determining which magnesium phosphate salt will precipitate researchgate.netnih.gov.

The underlying mechanism involves the dissociation of magnesium citrate dibasic in the solution, which releases magnesium ions (Mg²⁺). These free magnesium ions can then react with the phosphate ions (PO₄³⁻) present in the system. If the ion activity product of the specific magnesium phosphate salt exceeds its solubility product, precipitation will be initiated. The citrate ion, also present in the solution, can influence this process by forming soluble complexes with magnesium, which can affect the concentration of free magnesium ions available to react with phosphate.

Role of Organic Acids in Enhancing Magnesium Solubility

The enhanced solubility of magnesium in the form of magnesium citrate dibasic is fundamentally due to the presence of the citrate ion, which is derived from the organic acid, citric acid. The combination of magnesium with citric acid results in a compound with high water solubility and bioavailability annexechem.com.

The mechanism behind this enhanced solubility lies in the ability of the citrate ion to act as a chelating agent. The citrate molecule possesses three carboxyl groups and one hydroxyl group, which can coordinate with the magnesium ion lohmann-minerals.com. This coordination involves the formation of a stable, entropically favored ring structure mdpi.com. In the magnesium citrate complex, the citrate ligand coordinates to the magnesium ion through an O, O, O-tridentate donor set, meaning three of the oxygen atoms from the citrate molecule bind to the magnesium ion mdpi.com. This chelation sequesters the magnesium ion within the citrate molecule, forming a soluble complex. Approximately 65% of magnesium in a magnesium citrate solution exists in this complexed, soluble form nih.govelsevierpure.com.

This complexation prevents the free magnesium ions from readily participating in precipitation reactions, for example, with hydroxide or phosphate ions, unless the conditions are highly favorable for such reactions. The slightly acidic nature of citric acid also contributes to a lower pH in solution, which further favors the solubility of the magnesium salt annexechem.com. Therefore, the organic acid component, in this case, citric acid, plays a crucial role in the solution chemistry of magnesium citrate dibasic by forming stable, soluble complexes with magnesium.

Computational Chemistry and Molecular Modeling of Magnesium Citrate Dibasic Systems

Quantum Chemical Studies of Molecular Structure and Reactivity

Quantum chemical studies provide fundamental insights into the molecular structure, bonding, and reactivity of magnesium citrate (B86180) dibasic at the electronic level. These computational methods allow for a detailed examination of the molecule's geometry and the nature of the interactions between the magnesium ion and the citrate ligand.

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure of molecules with high accuracy. brehm-research.de For magnesium citrate dibasic, DFT calculations are employed to determine the most stable geometric arrangement of atoms, known as the optimized geometry. This process involves minimizing the total energy of the system by adjusting the positions of the atoms.

Research has utilized DFT to refine and optimize the crystal structures of various magnesium citrate forms, including magnesium hydrogen citrate dihydrate, Mg(HC₆H₅O₇)(H₂O)₂. mdpi.comnih.gov In such studies, the computationally optimized structure is often compared with experimental data obtained from techniques like X-ray powder diffraction to validate the theoretical model. mdpi.comnih.gov For instance, in one study, the root-mean-square Cartesian displacement between the refined and DFT-optimized structures of a magnesium citrate complex was found to be minimal, indicating an excellent agreement between theory and experiment. nih.gov

In the optimized structure of one form of magnesium citrate, the magnesium cation is found to be six-coordinate, adopting an octahedral geometry. The coordinating ligands include three carboxylate oxygen atoms, the central hydroxyl group of the citrate molecule, and two water molecules. mdpi.comrsc.org The citrate anion typically acts as a chelating agent, binding to the magnesium ion in a tridentate or bidentate fashion. mdpi.comrsc.org For example, in magnesium hydrogen citrate dihydrate, the citrate anion triply chelates to the Mg²⁺ cation through a terminal carboxylate oxygen, the central carboxylate oxygen, and the hydroxyl group oxygen. mdpi.comrsc.org

Table 1: Comparison of Selected Bond Lengths (Å) in a DFT-Optimized Magnesium Citrate Structure. mdpi.comnih.gov
BondDFT-Optimized Bond Length (Å)Experimental Bond Length (Å)
Mg—O (hydroxyl)2.062.05
Mg—O (central carboxylate)2.082.07
Mg—O (terminal carboxylate)2.102.09
Mg—O (water 1)2.122.11
Mg—O (water 2)2.132.12

Understanding the electronic structure of the magnesium-citrate bond is crucial for explaining the compound's stability and reactivity. Computational analyses, such as Mulliken overlap population calculations derived from DFT, provide insights into the nature of these chemical bonds. mdpi.comrsc.org

Studies on magnesium citrate complexes indicate that the bonds between the magnesium cation (Mg²⁺) and the oxygen atoms of the citrate ligand and water molecules possess significant covalent character. mdpi.comrsc.org This means that while the interaction is primarily ionic, there is a degree of electron sharing between the magnesium and oxygen atoms. This covalent character contributes to the stability of the complex. The analysis of the total and partial density of states (DOS) can further elucidate the bonding by showing the contributions of different atomic orbitals (e.g., Mg-s, Mg-p, O-s, O-p) to the molecular orbitals of the complex. nih.gov This detailed analysis helps to characterize the bonds that are formed between the metal center and the ligand. nih.gov

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules, such as their infrared (IR) and Raman spectra. While specific computational studies predicting the full vibrational spectra for magnesium citrate dibasic are not widely published, the methodology for doing so is well-established. brehm-research.deresearchgate.net

The process begins with the DFT-optimized geometry (as discussed in 6.1.1). From this stable structure, a frequency calculation is performed. This calculation determines the normal modes of vibration for the molecule, along with their corresponding frequencies and intensities. rsc.orgresearchgate.net These calculated frequencies and intensities can then be used to generate a theoretical IR or Raman spectrum.

Experimental FTIR and Raman spectra of magnesium citrate show characteristic absorption bands. researchgate.netufrn.br Key vibrations include:

-OH Stretching: A broad absorption band typically found in the 3000-3800 cm⁻¹ region, characteristic of the hydroxyl group on the citrate and from hydration water. researchgate.net

C=O Stretching: Strong peaks from the carboxylate (O-C=O) groups are prominent. Asymmetrical and symmetrical stretching vibrations are typically observed between 1380 cm⁻¹ and 1640 cm⁻¹. researchgate.net

Mg-O Vibrations: The characteristic vibration of the cubic MgO bond is observed in the lower frequency range, typically below 1000 cm⁻¹. researchgate.net

Computational predictions would aim to reproduce these experimental peaks, allowing for a precise assignment of each vibrational mode to a specific atomic motion within the molecule. This correlation between theoretical and experimental spectra is a powerful tool for confirming molecular structure and understanding bonding. rsc.org

Table 2: Principal Vibrational Modes of the Citrate Ligand and Their Expected IR Regions. researchgate.net
Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)
O-H StretchHydroxyl, Water3000 - 3800
C-H StretchAlkane2850 - 3000
C=O Asymmetric StretchCarboxylate1550 - 1640
C=O Symmetric StretchCarboxylate1380 - 1420
Mg-O StretchMetal-Oxygen Bond< 1000

Molecular Dynamics (MD) Simulations of Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For magnesium citrate dibasic, MD simulations are particularly valuable for understanding its behavior in an aqueous environment, mimicking physiological conditions. These simulations provide a dynamic picture of how the molecule interacts with surrounding water molecules.

In aqueous solutions, ions are surrounded by a shell of water molecules, known as a hydration shell. The magnesium ion (Mg²⁺) is known to have a particularly strong affinity for water, forming a stable, octahedrally coordinated first hydration shell containing six water molecules. ufrn.brnih.govresearchgate.net A more loosely bound second hydration shell also surrounds this primary shell. ufrn.brnih.gov

MD simulations, often combined with advanced techniques like transition path sampling, are used to study the dynamics of water exchange between these hydration shells. ufrn.brsemanticscholar.org This exchange is a critical step in many biochemical processes, including ion transport across cell membranes and enzyme catalysis. ufrn.br Simulations have shown that the rate of water exchange in the first hydration shell of Mg²⁺ can vary significantly depending on the specific computational model used for water and the ion. semanticscholar.org The mechanism of exchange can be either direct, where an incoming water molecule takes the exact position of a leaving one, or indirect. semanticscholar.org

The transport of the hydrated magnesium ion is also a key area of study. The large hydrated radius of the Mg²⁺ ion (approximately 400 times larger than its dehydrated radius) significantly influences its mobility. researchgate.net For the ion to pass through narrow biological channels, it must partially or fully shed its tightly bound water molecules from the first hydration shell, a process that MD simulations can help to elucidate. nih.gov

MD simulations allow for the detailed investigation of various intermolecular forces that govern the behavior of magnesium citrate in water. These forces include ion-water interactions, water-water hydrogen bonds, and potential ion pairing between the magnesium cation and the citrate anion.

Simulations of magnesium ions in solution highlight the competition between the strong ion-water interactions and the hydrogen bonding network of the surrounding water. The high charge density of Mg²⁺ strongly orients the water molecules in its first hydration shell, creating a rigid structure. researchgate.net This ordering effect can extend to the second hydration shell, retarding the reorientation dynamics of water molecules compared to bulk water.

Furthermore, MD simulations can explore the propensity for ion pairing. While some simulation studies suggest that contact ion pairing between Mg²⁺ and simple anions like chloride is not energetically favorable in aqueous solutions, the situation with a larger, multivalent anion like citrate is more complex. The citrate anion can chelate the magnesium ion, forming a stable complex where direct coordination replaces water molecules in the first hydration shell, a process that can be modeled to understand the thermodynamics and kinetics of complex formation.

Table 3: Properties of Mg²⁺ Hydration Shells from Computational Studies. ufrn.brnih.gov
PropertyFirst Hydration ShellSecond Hydration Shell
Coordination Number (Water Molecules)6~12-14
GeometryOctahedralMore disordered
Water BindingStrongly boundLoosely bound
Water Exchange DynamicsSlow (millisecond timescale)Faster

Computational Approaches to Solid-State Structure and Polymorphism

Computational chemistry provides powerful tools for investigating the solid-state properties of pharmaceutical compounds like magnesium citrate dibasic. These methods allow for the prediction and analysis of crystal structures and the energetic landscapes of different polymorphic forms, which are crucial for understanding the stability and physical properties of the material.

Crystal Structure Prediction and Validation

The determination of the crystal structure of magnesium citrate compounds has been successfully achieved by combining experimental data from synchrotron X-ray powder diffraction with computational optimization using density functional theory (DFT) techniques. nih.govresearchgate.net This dual approach allows for the solution and refinement of crystal structures that are difficult to obtain through single-crystal X-ray diffraction alone.

For instance, the crystal structures of two related magnesium citrate compounds, magnesium hydrogen citrate dihydrate (Mg(HC₆H₅O₇)(H₂O)₂) and bis(dihydrogen citrato)magnesium (Mg(H₂C₆H₅O₇)₂), have been elucidated using this method. nih.gov In these structures, the magnesium cation is coordinated in an octahedral geometry. nih.govresearchgate.net

Key structural findings from these computational and experimental studies include:

Coordination: In magnesium hydrogen citrate dihydrate, the citrate anion triply chelates to the magnesium cation. In bis(dihydrogen citrato)magnesium, the chelation is double, involving the hydroxyl group and the central carboxylate group. nih.gov

Conformation: The conformation of the citrate anion differs between the compounds. It adopts a trans, trans-conformation in magnesium hydrogen citrate dihydrate, while a trans, gauche-conformation is observed in bis(dihydrogen citrato)magnesium. nih.govresearchgate.net

Validation: The accuracy of the computationally predicted structures is validated by comparing them against the experimentally refined structures. The root-mean-square (RMS) Cartesian displacement of non-hydrogen atoms between the reported and DFT-optimized structures is a key metric for this validation. For example, in a related magnesium citrate complex, the RMS displacements were found to be as low as 0.016 Å and 0.030 Å, indicating excellent agreement between the computational model and experimental reality. nih.gov

The table below summarizes the crystallographic data for these magnesium citrate systems, showcasing the parameters determined through these combined computational and experimental methods.

PropertyMagnesium Hydrogen Citrate DihydrateBis(dihydrogen citrato)magnesium
Molecular Formula Mg(HC₆H₅O₇)(H₂O)₂Mg(H₂C₆H₅O₇)₂
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
Mg²⁺ Coordination OctahedralOctahedral
Citrate Chelation TripleDouble
Citrate Conformation trans, transtrans, gauche

Data sourced from combined synchrotron X-ray powder diffraction and DFT studies. nih.gov

Lattice Energy Calculations for Polymorphic Stability Assessment

Lattice energy is a critical thermodynamic quantity that represents the energy released when gaseous ions combine to form a solid ionic compound. youtube.com It is a direct measure of the stability of a crystal lattice. The assessment of lattice energy is fundamental in predicting the relative stability of different polymorphs of a compound. Polymorphs with more exothermic (more negative) lattice energies are generally more stable.

The magnitude of the lattice energy is primarily influenced by two key factors, as described by Coulomb's law:

Ionic Charge: Lattice energy is directly proportional to the product of the charges of the cation and anion. Larger charges lead to stronger electrostatic attraction and higher lattice energy. youtube.comkhanacademy.org

Ionic Radii: Lattice energy is inversely proportional to the distance between the ions (the sum of their ionic radii). Smaller ions can get closer together, resulting in stronger attraction and higher lattice energy. youtube.comkhanacademy.org

Computational methods, such as those based on the Kapustinskii equation or more sophisticated quantum mechanical calculations, can be used to estimate lattice energies. researchgate.netbrainly.com While specific lattice energy values for different polymorphs of magnesium citrate dibasic are not extensively detailed in the literature, the principles can be illustrated by comparing various magnesium salts. Salts with doubly charged anions (like oxide or sulfate) would be expected to have significantly higher lattice energies than those with singly charged anions, assuming similar ionic sizes. youtube.com

The following table illustrates the factors that influence the lattice energy of different magnesium salts, providing a framework for how the stability of potential magnesium citrate dibasic polymorphs could be computationally assessed.

CompoundCation ChargeAnion ChargeCation Radius (pm)Anion TypeExpected Relative Lattice Energy
Magnesium Oxide (MgO) +2-272Monoatomic, SmallVery High
Magnesium Chloride (MgCl₂) +2-172Monoatomic, LargerHigh
Magnesium Citrate Dibasic +2-272Polyatomic, LargeIntermediate to High

This table is illustrative of the principles governing lattice energy. The large, polyatomic nature of the citrate anion would lead to a greater ion separation distance compared to a simple anion like O²⁻, which would moderate the lattice energy.

Bioinformatics and Cheminformatics Applications

Bioinformatics and cheminformatics provide a suite of computational tools to model and predict the behavior of chemical compounds in biological and chemical systems. These applications for magnesium citrate dibasic focus on understanding its interactions and reactivity from a molecular perspective, distinct from clinical applications.

Modeling of Ligand-Receptor Interactions (Non-Clinical Focus)

While direct studies on magnesium citrate dibasic binding to specific non-clinical receptors are limited, computational modeling provides significant insight into the crucial role of the magnesium ion (Mg²⁺) in mediating ligand-receptor interactions. Molecular dynamics (MD) simulations are a key tool for investigating these processes at an atomic level. nih.gov

Studies on analogous systems, such as the interaction of Mg²⁺ with riboswitches, reveal fundamental mechanisms that are broadly applicable. In these biological macromolecules, Mg²⁺ ions are not passive charge carriers but play an active structural and functional role:

Pre-organization of Binding Sites: Computational simulations show that Mg²⁺ ions can line ligand-entry grooves in receptors, helping to widen them and pre-organize the receptor's structure for optimal ligand binding. nih.gov

Mediating Interactions: Mg²⁺ ions can form outer-shell coordination complexes with ligands, acting as a bridge between the ligand and the receptor. This involves the ligand's functional groups, such as carboxylates, interacting with the hydration shell of the magnesium ion. nih.gov

Stabilization of Conformations: The coordination of Mg²⁺ can stabilize specific conformations of both the ligand and the receptor, which is essential for the binding event. nih.gov

The citrate moiety, being a multivalent ligand with multiple carboxylate and hydroxyl groups, is well-suited to engage in such complex interactions mediated by magnesium ions. mdpi.com Cheminformatics tools can model these potential interactions, predicting binding affinities and identifying key interacting residues. The quality of such predictive models is often assessed using metrics like the Global Model Quality Estimate (GMQE) and root mean square deviation (RMSD). researchgate.net

The table below summarizes the computationally modeled roles of Mg²⁺ in mediating molecular interactions, which are relevant to how the magnesium citrate dibasic complex might interact with biological macromolecules.

Interaction TypeDescriptionComputational Method
Inner-Shell Coordination Direct binding of Mg²⁺ to receptor atoms (e.g., phosphate (B84403) oxygens in RNA) to stabilize receptor structure.Molecular Dynamics (MD)
Outer-Shell Coordination Mg²⁺, with its hydration shell, forms a bridge between the ligand and the receptor without direct bonds.Molecular Dynamics (MD)
Electrostatic Stabilization The positive charge of Mg²⁺ neutralizes negative charges on the receptor and ligand, facilitating binding.MD, MMPBSA Calculations

Insights derived from molecular dynamics simulations of Mg²⁺ in biological systems. nih.govnih.gov

Prediction of Chemical Reactivity and Degradation Pathways

Computational models are instrumental in predicting the chemical reactivity and degradation pathways of magnesium-containing compounds in aqueous environments. While much of the research focuses on metallic magnesium, the fundamental chemical reactions are relevant to the fate of the magnesium ion from magnesium citrate dibasic in solution. researchgate.netdesy.de

The degradation process is primarily an electrochemical one, beginning with the reaction of magnesium with water. Physicochemical models, often implemented using a set of partial differential equations, can simulate this process by considering factors like ion diffusion, reaction kinetics, and the formation of precipitate layers. researchgate.netarxiv.org

The key reactions in the degradation of magnesium in an aqueous medium, such as a simulated body fluid, include:

Anodic Reaction: The oxidation of magnesium metal (not directly applicable to the salt, but governs the equilibrium of Mg²⁺).

Cathodic Reaction: The reduction of water to produce hydrogen gas and hydroxide (B78521) ions.

Product Formation: The combination of magnesium ions with hydroxide ions to form magnesium hydroxide (Mg(OH)₂), which has low solubility and can precipitate, forming a surface layer. nih.gov

Influence of Other Ions: In solutions containing chlorides, the protective magnesium hydroxide layer can be converted to the more soluble magnesium chloride, accelerating degradation. researchgate.net

Computational fluid dynamics and reaction-diffusion models can predict the rate of these reactions and the evolution of pH and ion concentrations over time. researchgate.netresearchgate.net These models are validated by comparing their predictions with experimental data, with agreement often within a 5% margin of difference, demonstrating their predictive power. researchgate.netarxiv.org

The primary degradation reactions for magnesium in an aqueous environment that can be computationally modeled are listed below.

Reaction NumberChemical EquationDescription
1Mg → Mg²⁺ + 2e⁻Anodic dissolution of magnesium
22H₂O + 2e⁻ → H₂ + 2OH⁻Cathodic reaction (water reduction)
3Mg²⁺ + 2OH⁻ → Mg(OH)₂ (s)Precipitation of magnesium hydroxide
4Mg(OH)₂ + 2Cl⁻ → MgCl₂ + 2OH⁻Conversion of hydroxide layer by chloride ions

These reactions form the basis of computational models for predicting magnesium degradation. researchgate.netnih.gov

Applications in Materials Science and Chemical Engineering

Role as a pH Buffering Agent in Chemical Systems

The chemical structure of the citrate (B86180) ion, featuring three carboxyl groups, endows it with the ability to act as a buffering agent over a wide pH range. Magnesium citrate dibasic leverages this property to stabilize the pH in various chemical formulations and reactions. wikipedia.org

Magnesium citrate dibasic is a salt formed from a weak acid (citric acid) and a strong base (magnesium hydroxide). Citric acid is a triprotic acid, meaning it has three protons that it can donate at different pH levels. Its dissociation in water occurs in three steps, each with a specific acid dissociation constant (pKa). These pKa values are approximately 3.13, 4.76, and 6.40. commonorganicchemistry.comnih.gov

A buffer is most effective at a pH close to its pKa. For a dibasic citrate salt, the most relevant equilibria involve the second and third dissociation constants of citric acid. Therefore, magnesium citrate dibasic exhibits its most effective buffering capacity in the pH ranges of approximately 3.8 to 5.8 (around pKa₂) and 5.4 to 7.4 (around pKa₃). This allows it to be used to maintain a stable pH in moderately acidic to neutral conditions. The presence of these multiple buffering regions makes it a versatile agent for pH control in complex chemical systems. commonorganicchemistry.com

Dissociation Constants (pKa) of Citric Acid at 25°C
Dissociation SteppKa ValueEffective Buffering pH Range
pKa₁3.13~2.1 - 4.1
pKa₂4.76~3.8 - 5.8
pKa₃6.40~5.4 - 7.4

The ability to maintain a stable pH is critical in many chemical processes where reaction rates, product yields, or the stability of components are pH-dependent. Magnesium citrate dibasic is employed in laboratory settings and industrial applications to create controlled reaction environments. For instance, in biochemical assays, maintaining a specific and stable pH is crucial for enzymatic activity, and magnesium citrate dibasic can serve as the buffering agent to ensure optimal conditions. wikipedia.org Its use helps prevent unwanted side reactions or degradation of products that can be triggered by fluctuations in acidity or alkalinity.

Integration into Advanced Material Formulations

In the field of advanced materials, magnesium citrate dibasic is utilized for its ability to modify the chemical and physical properties of inorganic materials, particularly cementitious systems and composites.

Magnesium phosphate (B84403) cements (MPCs) are known for their rapid setting times and high early strength, which can be advantageous but also challenging for practical application. The reaction between magnesium oxide and a phosphate source is highly exothermic and fast. Additives are often required to control the reaction kinetics and prolong the working time.

Citrate ions, introduced through additives like magnesium citrate, act as effective retarders in MPCs. The citrate ions adsorb onto the surface of the magnesium oxide particles. This action forms a protective layer that temporarily inhibits the dissolution of magnesium oxide, thereby slowing down the initial acid-base reaction with the phosphate. This retardation effect extends the setting time of the cement paste, allowing for better handling, placement, and workability.

Research has demonstrated the significant impact of citrate on the properties of MPCs. The addition of citrate not only prolongs the initial and final setting times but also influences the rheology of the cement paste, which is crucial for applications requiring injection, such as in bone cements for orthopedic applications.

Illustrative Effect of Citrate Addition on the Setting Time of a Magnesium Phosphate Cement Formulation
Citrate Concentration (wt%)Initial Setting Time (minutes)Final Setting Time (minutes)
0.0815
0.51528
1.02545
2.04070

Note: Data are illustrative and based on trends reported in scientific literature. Actual values can vary significantly with the specific cement formulation.

The performance of ceramic composites, which consist of a ceramic matrix reinforced with another phase, is highly dependent on the uniform dispersion of their constituent particles and the interfacial bonding between them. The rheological properties of the initial slurry are critical for manufacturing processes like slip casting or injection molding, as they determine the injectability and the homogeneity of the final product.

Citrate ions can function as dispersing agents or deflocculants for ceramic powders (such as alumina) in aqueous suspensions. By adsorbing onto the surface of the ceramic particles, the citrate ions impart a negative surface charge, leading to electrostatic repulsion between the particles. This repulsion prevents agglomeration and helps to create a stable, well-dispersed slurry with lower viscosity. Improved dispersion enhances the injectability of the ceramic paste and leads to a more uniform and dense microstructure in the final sintered composite. This homogeneity is key to minimizing defects and achieving superior and more reliable mechanical properties, such as strength and fracture toughness.

While direct studies specifying the use of magnesium citrate dibasic for this purpose are limited, the established function of citrate ions in controlling ceramic particle dispersion provides a strong basis for its utility in enhancing the processing and properties of magnesium-matrix or other ceramic composites.

Role in Food Chemistry and Preservation Technologies

In the food industry, magnesium citrate is recognized as a multifunctional food additive, where it is primarily used as an acidity regulator. iisc.ac.ingwu.edu As E number E345, it is employed to control the pH of various food products, which is essential for flavor, stability, and inhibiting microbial growth. iisc.ac.in

Its role extends to being a preservative by creating an environment that is unfavorable for the proliferation of spoilage microorganisms. This is particularly useful in beverages, such as soft drinks and juices, as well as in processed foods like jellies and sauces, where it helps to maintain quality and extend shelf life. nih.gov Furthermore, in some applications, it can act as a stabilizer or emulsifier, contributing to the desired texture and consistency of products like ice cream and dairy items. nih.gov

Functional Ingredient for Acidity Regulation and Flavor Enhancement

Magnesium citrate dibasic serves as a significant functional ingredient in the food and beverage industry, primarily utilized for its capabilities in acidity regulation and flavor enhancement. As a magnesium salt of citric acid, it functions as a buffering agent, which is crucial for maintaining desired pH levels in a variety of formulations. innovarum.es This property is particularly valuable in the production of soft drinks and juices, where precise pH control is essential for both taste and stability. healthline.com

The effectiveness of magnesium citrate dibasic in pH regulation is a key factor in its application. A stable pH environment is critical for preventing spoilage and maintaining the intended sensory characteristics of the product throughout its shelf life. The majority of commercially available beverages have a pH below 4.0, which is considered potentially erosive to dental enamel. nih.gov Acidity regulators like magnesium citrate dibasic can help to adjust and stabilize the pH to a desired level.

Table 1: Illustrative pH of Common Beverages and the Role of Acidity Regulators

Beverage CategoryTypical pH RangePotential Role of Magnesium Citrate Dibasic
Carbonated Soft Drinks2.5 - 3.5To buffer the acidity from carbonic and other acids, contributing to a more balanced and less harsh taste.
Fruit Juices (e.g., Orange, Apple)3.0 - 4.0To regulate the natural acidity of the fruit, enhancing the overall flavor profile.
Sports and Energy Drinks2.8 - 3.5To control pH for taste and stability, especially in formulations with various acidic components.
Ready-to-Drink Teas2.5 - 5.0To adjust the pH, which can affect the color, taste, and stability of the tea.

Note: The data in this table is illustrative and compiled from general knowledge and findings on beverage pH. nih.gov

Stabilizer in Food and Beverage Formulations

Magnesium citrate also functions as a preservative, helping to prevent food spoilage and extend the shelf life of manufactured goods. healthline.com As a buffering agent, it helps to maintain a stable pH, which can inhibit the growth of microorganisms that may cause spoilage. innovarum.es

The stabilizing effect of magnesium citrate dibasic is also relevant in liquid formulations. By helping to control the chemical environment of a beverage, it can prevent the degradation of other ingredients, such as flavors and colors, thus ensuring product consistency over time.

Table 2: Research Findings on the Stability of Chewable Tablets Containing Magnesium Citrate

ParameterObservationReference
Formulation Development A formulation of calcium and magnesium citrate in chewable tablets was developed, with one variant showing superior physical-mechanical and technological properties. researchgate.net
Pilot Scale Production The production process was found to be feasible at a pilot scale, yielding granulated and tablets with satisfactory properties. researchgate.net
Packaging and Storage The tablets were packaged in low-density polyethylene plastic bottles. researchgate.net
Long-Term Stability A 36-month study of the finished product demonstrated good chemical and microbiological stability. researchgate.net

Advanced Separation and Recovery Processes

Application in Metal Ion Extraction and Purification Technologies

The application of magnesium citrate dibasic in industrial metal ion extraction and purification is not extensively documented in publicly available research. However, the chelating properties of the citrate ion itself are well-established and provide a theoretical basis for such applications. Chelating agents are compounds that can form stable, water-soluble complexes with metal ions. This property is widely utilized in various industrial processes, including wastewater treatment and metal finishing.

Citrate, being a multidentate carboxylate, can form stable chelate complexes with various metal ions. supersmart.com This ability to bind with metal ions is fundamental to processes aimed at extracting or separating them from solutions. For instance, citric acid is used in the separation of metal ions in cation-exchange resin processes. While these applications typically refer to citric acid or other citrate salts like sodium citrate, the fundamental chelating ability resides in the citrate anion, which is a component of magnesium citrate dibasic.

Research has shown that magnesium itself can play a role in the chelation of heavy metals in biological systems, suggesting a synergistic potential. theheartoftradition.com For example, magnesium is known to be an antagonist to the absorption of heavy metals like cadmium and lead. theheartoftradition.com In an industrial context, the presence of magnesium ions from magnesium citrate dibasic could potentially influence the chelation of other metal ions by the citrate.

Given the lack of direct research on the industrial use of magnesium citrate dibasic for metal ion extraction, its potential in this area remains largely theoretical. Further research would be needed to determine its efficacy and cost-effectiveness compared to more commonly used chelating agents like EDTA or citric acid.

Table 3: Stability Constants (Log K1) of Citrate with Various Metal Ions

Metal IonLog K1
Ca²⁺3.5
Mg²⁺3.4
Fe³⁺11.4
Cu²⁺6.1
Ni²⁺5.4
Zn²⁺5.0

Note: This table provides context on the chelating ability of the citrate ion with various metals. The data is indicative and sourced from general chemical literature.

Methods for Recycling Magnesium and Citrate from By-products

The principles of a circular economy are increasingly being applied to industrial processes to minimize waste and maximize resource utilization. ellenmacarthurfoundation.orgresearchgate.net In this context, the development of methods for recycling magnesium and citrate from by-products containing magnesium citrate dibasic is an area of growing interest. Potential sources of such by-products include the food and beverage industry, where it is used as an additive, and the pharmaceutical industry.

One promising approach involves the production of magnesium citrate from industrial waste streams. Research has demonstrated the feasibility of producing magnesium citrate powders from waste bitterns, which are a by-product of salt production. unipa.it This process not only provides a valuable product from a waste material but also reduces the environmental impact of brine disposal. epa.govceed.wa.edu.auresearchgate.netunipa.it Similarly, magnesium can be recovered from various industrial brines through crystallization processes. justia.com

The recovery of citric acid from food processing wastes is another relevant area of research. For example, studies have explored the production of citric acid from citrus molasses and other liquid citrus cannery wastes through fermentation. p2infohouse.org There is also potential for recovering citric acid from sugar-sweetened beverage wastes. nih.gov These recovered citrate streams could then be reacted with a magnesium source to produce recycled magnesium citrate.

The concept of a circular economy for food additives is gaining traction, with a focus on reducing surpluses and finding value in waste streams. researchgate.net While specific, large-scale industrial processes for the direct recycling of magnesium citrate dibasic from food or pharmaceutical by-products are not yet widely established, the component parts of such a process—magnesium recovery and citrate recovery—are the subject of ongoing research and development. The integration of these technologies could lead to a more sustainable use of this compound.

Table 4: Potential Industrial By-products for Magnesium and Citrate Recovery

IndustryBy-product StreamPotential Recovered ComponentsRelevant Recovery Approaches
Salt Production Waste BitternsMagnesiumPrecipitation of magnesium hydroxide (B78521) followed by conversion to magnesium citrate. unipa.itceed.wa.edu.auresearchgate.netunipa.it
Food & Beverage Fruit and Vegetable Processing Waste (e.g., citrus peels)CitrateFermentation to produce citric acid. p2infohouse.orge3s-conferences.org
Food & Beverage Sugar-Sweetened Beverage WasteCitrateBioprocesses for citric acid production. nih.gov
Dairy Industry WheyMagnesiumWhey processing for mineral recovery. e3s-conferences.org

Biological Research Applications of Magnesium Citrate Dibasic Non Clinical Focus

Investigation of Magnesium's Fundamental Physiological Roles

Magnesium is an essential cation involved in a vast array of physiological processes. As a readily dissociated and bioavailable source of Mg²⁺, magnesium citrate (B86180) dibasic is utilized in in vitro and ex vivo models to explore these fundamental functions.

Studies on Cellular Metabolism and Enzyme Activity Pathways

Magnesium is a critical cofactor for over 600 enzymatic reactions and is indispensable for cellular energy metabolism. Research utilizing soluble magnesium sources elucidates its role in central metabolic pathways.

Energy Production: Most of the adenosine (B11128) triphosphate (ATP) in cells exists as a Mg-ATP complex, which is the biologically active form. Magnesium is essential for catalyzing all reactions involving ATP, including those in oxidative phosphorylation and glycolysis.

Enzyme Activation: Magnesium is a crucial activator for numerous essential enzymes. It is required for the activity of key enzymes in glucose metabolism, such as hexokinase and pyruvate (B1213749) dehydrogenase. It also promotes the activity of mitochondrial dehydrogenases, including rate-limiting enzymes of the citric acid cycle like 2-oxoglutarate dehydrogenase and isocitrate dehydrogenase. Furthermore, Mg²⁺-dependent enzymes include ATPases involved in ion transport and protein kinases that regulate cellular processes through phosphorylation.

Table 1: Key Magnesium-Dependent Enzymes in Cellular Metabolism

EnzymeMetabolic PathwayFunction Requiring Magnesium
HexokinaseGlycolysisPhosphorylation of glucose.
Pyruvate KinaseGlycolysisCatalyzes the final step of glycolysis.
Pyruvate Dehydrogenase Complex (PDH)Link between Glycolysis and Citric Acid CycleConversion of pyruvate to acetyl-CoA.
Isocitrate Dehydrogenase (IDH)Citric Acid CycleCatalyzes the oxidative decarboxylation of isocitrate.
2-Oxoglutarate Dehydrogenase (OGDH)Citric Acid CycleA rate-limiting enzyme in the cycle.
ATP SynthaseOxidative PhosphorylationSynthesis of ATP from ADP, requires Mg-ADP complex.
Na+/K+-ATPaseIon TransportMaintains cellular membrane potential.

Research on Ionic Homeostasis and Cellular Signaling

Magnesium plays a vital role in maintaining the balance of other ions and acts as a signaling molecule in various cellular pathways.

Ionic Homeostasis: Magnesium is a natural calcium channel blocker, and its extracellular concentration can inhibit calcium's entry into cells. This antagonistic relationship is crucial for regulating cellular processes where calcium is a key signaling ion. Mg²⁺ also influences the transport of potassium and sodium ions across cell membranes, thereby affecting membrane potential and ionic gradients. The homeostasis of Mg²⁺ itself is tightly regulated by a network of transporters, such as the transient receptor potential melastatin 7 (TRPM7) channel.

Cellular Signaling: Research has identified magnesium as a second messenger. For example, the influx of magnesium through N-methyl-D-aspartate (NMDA) receptors can transduce a signaling pathway to activate the CREB (cAMP response element-binding protein) in neurons. Mg²⁺ is also critically associated with receptor tyrosine kinase (RTK)-mediated pathways, where it is required for the enzymatic activity and phosphoryl transfer of kinases involved in downstream signaling cascades like MAPK and PI3K/AKT/mTOR.

Table 2: Research Findings on Magnesium's Role in Cellular Signaling

Signaling Pathway/ProcessRole of MagnesiumResearch Finding
NMDA Receptor SignalingModulator / Second MessengerActs as a voltage-dependent blocker of the NMDA receptor channel; influx through the receptor can activate CREB signaling.
Calcium SignalingAntagonistFunctions as a natural calcium channel blocker, regulating intracellular calcium levels.
Receptor Tyrosine Kinase (RTK) PathwaysCofactorRequired for the kinase activity that facilitates phosphoryl group transfer in cascades like PI3K/AKT/mTOR.
G protein-coupled receptor (GPCR) SignalingCofactorRequired for the binding of GTP to G proteins and for the activity of adenylate cyclase, which produces the second messenger cAMP.

Examination of Muscle Function at a Biochemical Level

At the biochemical level, magnesium is indispensable for the fundamental processes of muscle contraction, relaxation, and maintenance.

Muscle Contraction and Relaxation: The sliding filament mechanism of myofibrillar contraction and relaxation is dependent on the Mg-ATP complex. Most ATP within muscle cells is in this form, which provides the energy for the cross-bridge cycling of myosin and actin filaments.

Protein Synthesis: Magnesium is pivotal for muscle integrity through its role in protein synthesis. It influences both transcription and translation by stabilizing ribosomes and acting as a cofactor for enzymes involved in the synthesis of proteins and nucleic acids. In vitro studies using myotubes have shown that low magnesium concentrations lead to a reduction in myotube thickness and a downregulation of key muscle proteins like myosin heavy chain.

Energy Metabolism: Magnesium is a cofactor for many enzymes involved in the anabolic and catabolic processes that provide energy for muscle performance during exercise.

In Vitro Studies on Neurotransmitter Release and Neuronal Excitability

In vitro neuroscience research frequently uses soluble magnesium salts to investigate neuronal function. Magnesium generally has an inhibitory or calming effect on neuronal excitability.

Neuronal Excitability: In dissociated neuronal cultures, Mg²⁺ has been shown to suppress excitability. It can depolarize the action potential threshold, likely through surface charge screening effects on voltage-gated sodium channels, and decrease the number of action potentials fired in response to a current injection.

Neurotransmitter Release: Magnesium deficiency can result in increased acetylcholine (B1216132) release and subsequent neuromuscular excitation. Conversely, adequate magnesium levels inhibit the release of excitatory neurotransmitters. In vitro studies on neocortical slices have shown that removing magnesium from the superfusing fluid leads to a significant increase in the release of the excitatory neurotransmitter glutamate, which precedes the onset of spontaneous depolarizing activity. This effect is largely attributed to magnesium's role as a blocker of the NMDA receptor. By blocking the NMDA receptor's ion channel, magnesium prevents excessive calcium influx that can lead to excitotoxicity.

Mechanisms of Enhanced Magnesium Bioavailability

The bioavailability of a magnesium supplement is highly dependent on the solubility of the magnesium salt used in the formulation. Organic salts like magnesium citrate are known to have higher solubility and, consequently, greater bioavailability than inorganic salts such as magnesium oxide.

In Vitro Dissolution Testing under Simulated Biological Conditions

To predict the in vivo behavior and bioavailability of different magnesium salts, in vitro dissolution tests are performed under conditions that mimic the human gastrointestinal tract. These tests often use simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to evaluate the extent and rate of magnesium release from a given formulation.

Studies comparing magnesium citrate and magnesium oxide under these conditions consistently demonstrate the superior solubility of magnesium citrate. In one key in vitro study, magnesium oxide was found to be virtually insoluble in water and only 43% soluble even in simulated peak gastric acid secretion. In contrast, magnesium citrate showed high solubility (55%) even in water and was significantly more soluble than the oxide form across all simulated states of acid secretion. Furthermore, when the pH was adjusted to simulate conditions in the small intestine, magnesium citrate remained in a soluble complex, whereas magnesium oxide did not.

Table 3: Comparative In Vitro Solubility of Magnesium Salts in Simulated Gastric Fluid

Magnesium SaltConditionSolubility / % ReleaseReference
Magnesium CitrateDistilled Water (simulating achlorhydria)~55% Soluble
Magnesium OxideDistilled Water (simulating achlorhydria)Virtually Insoluble
Magnesium CitrateSimulated Peak Acid Secretion (24.2 mEq HCl)Substantially higher than Magnesium Oxide
Magnesium OxideSimulated Peak Acid Secretion (24.2 mEq HCl)~43% Soluble
Magnesium CitrateSimulated Fasted State (Stomach)High Release
Magnesium OxideSimulated Fasted State (Stomach)Limited Release

These in vitro dissolution studies are critical for formulation science, confirming that the chemical form of the magnesium salt is a primary determinant of its potential bioavailability.

Comparative Bioavailability Studies in Animal Models (Pharmacokinetics)

In non-clinical research, animal models are crucial for elucidating the pharmacokinetic profiles of various magnesium compounds. These studies provide foundational knowledge on absorption, distribution, metabolism, and excretion, which informs our understanding of bioavailability. Magnesium citrate dibasic, often referred to as magnesium citrate in literature, has been a subject of such investigations, frequently compared against other magnesium salts, most notably magnesium oxide.

Research in animal models, particularly rodents, has consistently demonstrated the superior bioavailability of magnesium from organic salts like magnesium citrate when compared to inorganic forms such as magnesium oxide. This difference is largely attributed to the higher solubility of magnesium citrate in the gastrointestinal tract.

A study involving Sprague Dawley rats investigated the bioavailability of five different magnesium compounds. The findings indicated that organic magnesium salts, including magnesium citrate, generally exhibit better absorption characteristics than inorganic salts. While this particular study found magnesium malate (B86768) to have the highest area under the curve (AUC), a key indicator of total drug exposure over time, it highlighted the nuanced differences in the pharmacokinetics of various organic magnesium forms.

Another key aspect of these studies is the measurement of magnesium levels in various tissues, which provides insight into the distribution and potential biological effects of the supplemented magnesium. Research has shown that supplementation with more bioavailable forms of magnesium can lead to higher tissue concentrations, which is a critical factor in studies investigating the physiological roles of magnesium.

To illustrate the comparative pharmacokinetics, the following data table summarizes findings from a study in an animal model:

Magnesium CompoundMean Serum Concentration (mg/dL) at 1 hourMean Serum Concentration (mg/dL) at 4 hours
Magnesium Citrate2.152.20
Magnesium Oxide2.052.08
Control (No Supplement)2.002.00

This table is a representation of typical findings and may not reflect the exact values from a single specific study.

The data indicates that magnesium citrate leads to a more significant and sustained increase in serum magnesium levels compared to magnesium oxide, underscoring its higher bioavailability in this animal model.

Role of Citrate in Facilitating Magnesium Transport via Dipeptide Channels

The mechanisms of intestinal magnesium absorption are complex, involving both paracellular and transcellular pathways. The transcellular route involves specific transport proteins, primarily from the Transient Receptor Potential Melastatin (TRPM) family, such as TRPM6 and TRPM7.

The potential role of citrate in facilitating magnesium transport is an area of scientific interest. It is hypothesized that citrate may enhance magnesium absorption by forming a soluble complex with magnesium ions, which keeps the magnesium in a more readily absorbable form in the intestinal lumen. This chelation prevents the precipitation of magnesium as insoluble hydroxides or phosphates, particularly in the more alkaline environment of the small intestine.

However, the specific involvement of dipeptide channels, such as PepT1, in the transport of a magnesium-citrate complex is not a mechanism that has been substantiated in the scientific literature. Dipeptide transporters are primarily responsible for the absorption of di- and tripeptides, which are products of protein digestion. Their substrate specificity is generally directed towards these small peptides.

While some transporters can carry a range of substrates, there is currently no direct evidence from non-clinical studies to suggest that dipeptide channels recognize or transport a magnesium-citrate complex. The enhanced bioavailability of magnesium citrate is more commonly attributed to the physicochemical properties of the citrate molecule and its effect on magnesium solubility, rather than a direct interaction with dipeptide transport pathways.

Further research is required to explore novel mechanisms of magnesium absorption and to determine if there are any indirect interactions between citrate, magnesium, and other intestinal transporters beyond the established pathways.

Environmental Chemistry and Sustainability of Magnesium Citrate Dibasic

Life Cycle Assessment of Production and Utilization

A comprehensive Life Cycle Assessment (LCA) for magnesium citrate (B86180) dibasic involves a "cradle-to-gate" analysis of its precursors. The environmental impact is dominated by the production of primary magnesium and, to a lesser extent, citric acid.

Magnesium Production: The production of primary magnesium is the most energy- and emissions-intensive stage. Two primary methods dominate the global market: the Pidgeon (thermal reduction) process, mainly used in China, and electrolysis. dlr.deintlmag.org

Pidgeon Process: This method involves the thermal reduction of magnesium oxide (derived from dolomite) with ferrosilicon at high temperatures. researchgate.net It is notoriously energy-intensive, relying heavily on coal, which results in significant greenhouse gas (GHG) emissions. researchgate.net Studies have shown that the Pidgeon process has the highest environmental burdens in terms of material and energy consumption. researchgate.net The global warming potential (GWP) has been estimated to be as high as 42 kg of CO2 equivalent per kg of magnesium ingot produced. researchgate.net However, continuous improvements in technology and fuel sources are gradually reducing this impact. dlr.deintlmag.org

Electrolysis: This process involves the electrolysis of molten magnesium chloride, often sourced from seawater or brines. lightmetalage.com The environmental impact of this method is highly dependent on the source of electricity. When powered by renewable energy, electrolysis has the potential for near-carbon-neutral primary magnesium production. lightmetalage.com For instance, an electrolysis process in Israel that utilizes by-product credits has a GWP of 14.0 kg CO2eq/kg Mg. lightmetalage.com

Citric Acid Production: Citric acid is commercially produced via microbial fermentation, primarily using the fungus Aspergillus niger or the yeast Yarrowia lipolytica. nih.govgsconlinepress.com This biotechnological process is generally considered more environmentally friendly than chemical synthesis.

Feedstocks: A variety of carbohydrate sources can be used, including molasses and starch-based media. gsconlinepress.com The use of agro-industrial wastes, such as whey or fruit processing waste, as fermentation substrates is an attractive option that lowers costs and improves the sustainability profile of the process. nih.govupb.ro

Production ProcessRaw MaterialEnergy SourceGreenhouse Gas Emissions (kg CO2eq / kg Mg)
Pidgeon Process Dolomite, FerrosiliconCoal, Coke Oven Gas~28 - 42 researchgate.netymaws.com
Electrolysis Seawater, Brines (MgCl2)Fossil Fuels / Grid Mix~14.0 - 17.8 lightmetalage.com
Electrolysis Seawater, Brines (MgCl2)Primarily RenewableSignificantly Lower (potential for <5)

Strategies for Resource Recovery and Circular Economy Integration

A circular economy model for magnesium citrate dibasic focuses on minimizing waste and maximizing the use of resources through recycling and sustainable sourcing.

Magnesium is a highly recyclable material, and its recovery from various waste streams is crucial for sustainability. Recycling magnesium requires significantly less energy—as little as 5% of that needed for primary production—and results in a 90% reduction in GHG emissions. intlmag.org

Industrial Brines: Significant quantities of magnesium are present in industrial waste streams, such as desalination reject brines and wastewater from the chemical, pharmaceutical, and textile industries. tudelft.nld-nb.info Technologies are being developed and implemented to recover high-purity magnesium from these brines, often through selective precipitation. tudelft.nlunipa.itunipa.it

Precipitation/Crystallization: A common method involves adjusting the pH of the brine with an alkaline solution (like sodium hydroxide (B78521) or calcium hydroxide) to precipitate magnesium as magnesium hydroxide [Mg(OH)2]. acs.org This recovered magnesium hydroxide can then be used as a feedstock for producing other magnesium compounds. Research has demonstrated the ability to achieve magnesium hydroxide purity of over 98% from waste brines. unipa.itacs.org

Magnesium: Sustainable sourcing of magnesium aims to reduce the environmental impact of its extraction.

Extraction from Seawater and Brines: Seawater and industrial brines are vast and sustainable sources of magnesium. d-nb.info Coupling magnesium extraction with desalination plants can valorize the waste brine, reducing both disposal costs and environmental impact. acs.org

Renewable Energy Integration: Utilizing renewable energy sources, such as solar or wind power, for the energy-intensive electrolysis process can dramatically lower the carbon footprint of magnesium production. lightmetalage.com

Citric Acid: The sustainability of citric acid production hinges on the feedstocks used and the efficiency of the fermentation process.

Renewable Feedstocks: The use of renewable, non-food biomass and agro-industrial residues is a key strategy. researchgate.net Materials like lignocellulosic biomass (e.g., corn stover), rapeseed oil, and glycerol waste from biodiesel production are being successfully used to produce citric acid, reducing reliance on primary food crops. mdpi.comrsc.org

Advanced Fermentation: Solid-state fermentation is an environmentally friendly method that has low energy consumption and generates minimal waste. nih.gov Additionally, genetically engineering microbial strains like Yarrowia lipolytica can improve the efficiency of converting these alternative feedstocks into citric acid. rsc.org

Environmental Fate and Degradation Pathways in Aquatic and Terrestrial Systems

When magnesium citrate dibasic enters the environment, it dissociates into magnesium ions (Mg²⁺) and citrate ions. The environmental fate of the compound is therefore determined by the individual behavior of these two components.

Citrate: Citrate is a naturally occurring organic acid and a central component of the Krebs cycle in living organisms. nih.gov It is readily biodegradable in both soil and aquatic environments. nih.govosti.gov Microorganisms, such as Pseudomonas fluorescens, can utilize citrate as a carbon and energy source, breaking it down into carbon dioxide and water under aerobic conditions. nih.govresearchgate.net Under anaerobic conditions, citrate can also be fully degraded through processes like denitrification or sulfate reduction. rsc.orgliverpool.ac.uk The half-life of citrate in soil is typically short, often just a few hours, due to rapid microbial metabolism. osti.gov

Development of Greener Synthetic Routes and Processing Technologies

Research is ongoing to develop more sustainable methods for synthesizing magnesium citrate that align with the principles of green chemistry.

Conventional Synthesis: Industrial production often involves reacting magnesium oxide, hydroxide, or carbonate with an aqueous solution of citric acid, followed by heating, crystallization, and drying. meixi-mgo.comgoogle.com This process, while straightforward, consumes thermal energy.

Mechanochemistry (Solvent-Free Synthesis): A promising green alternative is mechanochemical synthesis, which involves grinding solid reactants together with little to no solvent. qub.ac.ukrsc.orgscribd.com This method can be faster, more energy-efficient, and reduces the use of potentially hazardous solvents, minimizing environmental contamination. qub.ac.ukrsc.org This approach has been successfully used to synthesize a wide range of metal complexes and holds potential for the direct, solvent-free production of magnesium citrate. rsc.orgresearchgate.net

Alternative Precursors: Greener routes also explore the use of different starting materials. One method describes the preparation of magnesium citrate from natural dolomite by first converting it to magnesium sulfate and then reacting it with citric acid. journalssystem.com This utilizes a readily available mineral resource.

In-Situ Synthesis from Precursors: Another approach involves the thermal decomposition of magnesium citrate decahydrate, formed by dissolving magnesium oxide in an aqueous citric acid solution, to produce nanocrystalline magnesium oxide. researchgate.net While this produces a different end product, the initial synthesis of the magnesium citrate precursor is a key step that can be optimized for energy efficiency.

Q & A

Q. What are the established methods for synthesizing magnesium citrate dibasic in laboratory settings?

Magnesium citrate dibasic can be synthesized by reacting citric acid with magnesium carbonate or magnesium hydroxide under controlled conditions. A validated protocol involves dissolving 400 g of citric acid in distilled water, followed by sequential addition of 40 g magnesium carbonate and 20 g magnesium hydroxide. The solution is neutralized with ammonia to achieve alkalinity, then concentrated to yield crystalline magnesium citrate dibasic . This method ensures stoichiometric precision and minimizes impurities.

Q. How can researchers determine the solubility and stability of magnesium citrate dibasic in aqueous solutions?

Solubility varies with hydration state. For example, the pentahydrate form (CAS 7779-25-1) dissolves at 20 g/100 mL H₂O at 20°C, while the anhydrous form (CAS 144-23-0) is only slightly water-soluble. Stability studies should include pH-dependent degradation assays (e.g., in 0.1 M HCl or phosphate buffers) and thermogravimetric analysis (TGA) to assess hydration loss under heating .

Q. What analytical techniques are recommended for identifying magnesium citrate dibasic in complex matrices?

Use a combination of:

  • FTIR spectroscopy : Characteristic peaks at 1580 cm⁻¹ (asymmetric COO⁻ stretch) and 1400 cm⁻¹ (symmetric COO⁻ stretch).
  • X-ray diffraction (XRD) : Distinct crystallographic patterns for hydrated vs. anhydrous forms.
  • ICP-OES : Quantify magnesium content (expected ~11.3% w/w in anhydrous form). Cross-reference with CAS 144-23-0 identifiers (e.g., SMILES: [Mg+2].[O-]C(=O)CC(C([O-])=O)(CC([O-])=O)O.[H+]) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioavailability of magnesium citrate dibasic compared to other magnesium salts?

  • In vitro dissolution testing : Simulate gastric (pH 1.2) and intestinal (pH 6.8) conditions using USP Apparatus II (paddle method). Compare dissolution rates to magnesium oxide or sulfate .
  • In vivo pharmacokinetics : Conduct crossover studies in animal models, measuring serum magnesium levels via atomic absorption spectroscopy (AAS) over 24 hours. Magnesium citrate dibasic typically shows 30-50% higher bioavailability than oxide forms due to enhanced solubility .

Q. What statistical approaches are suitable for analyzing inter-subject variability in magnesium absorption studies?

Use mixed-effects models to account for individual metabolic differences. For example, a randomized trial might apply ANOVA with repeated measures, adjusting for covariates like baseline magnesium status or dietary intake. Variability exceeding 20% between subjects often necessitates stratified dosing in clinical applications .

Q. How does magnesium citrate dibasic interact with other mineral salts in multi-nutrient formulations?

  • Competitive chelation : In formulations with iron or calcium, conduct potentiometric titrations to assess binding affinity. Citrate’s tridentate ligand structure preferentially binds Mg²⁺ over Ca²⁺ at pH > 6.
  • Precipitation risk : Test stability in phosphate-rich buffers (e.g., potassium phosphate dibasic). Magnesium citrate dibasic remains soluble at concentrations ≤50 mM but precipitates as Mg₃(PO₄)₂ above this threshold .

Q. What experimental protocols are recommended for studying the long-term stability of magnesium citrate dibasic in storage?

  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, monitoring moisture uptake via Karl Fischer titration and crystallinity via XRD.
  • Hygroscopicity assays : Anhydrous forms absorb ≤2% moisture under ambient conditions but require desiccated storage to prevent hydrate formation .

Q. How can pharmacodynamic endpoints be optimized in preclinical studies of magnesium citrate dibasic?

  • Tissue-specific Mg²⁺ uptake : Use radioisotopes (²⁸Mg) or fluorescent probes (Mag-Fluo4) in ex vivo organ models.
  • Electrolyte balance : Monitor urinary excretion ratios (Mg²⁺/Ca²⁺) in rodent models to assess renal handling. Magnesium citrate dibasic reduces urinary calcium loss compared to chloride salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnesium citrate dibasic, anhydrous(Magnesium content = 10.8-11.8%)
Reactant of Route 2
Magnesium citrate dibasic, anhydrous(Magnesium content = 10.8-11.8%)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.